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  • Product: 3-Amino-4-hydroxy-5-methoxybenzoic acid
  • CAS: 84211-28-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Spectral Characterization of 3-Amino-4-hydroxy-5-methoxybenzoic Acid

Executive Summary This technical guide provides a comprehensive spectral analysis of 3-Amino-4-hydroxy-5-methoxybenzoic acid (also known as 5-Aminovanillic acid ). As a critical intermediate in the synthesis of bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectral analysis of 3-Amino-4-hydroxy-5-methoxybenzoic acid (also known as 5-Aminovanillic acid ). As a critical intermediate in the synthesis of bioactive polyesters and pharmaceutical agents (including COMT inhibitors), accurate structural validation of this compound is essential. This document details the specific NMR, IR, and MS signatures required for identity confirmation and purity assessment, grounded in experimental synthesis pathways.

Chemical Identity & Properties

PropertyData
IUPAC Name 3-Amino-4-hydroxy-5-methoxybenzoic acid
Common Name 5-Aminovanillic acid
CAS Number 84211-28-9 (Free Acid) / 15785-53-2 (HCl Salt)
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol
Appearance Grey to light brown powder
Melting Point 232–233 °C (HCl salt) [1]; ~180 °C (Free acid decomposition)
Solubility Soluble in DMSO, Methanol; slightly soluble in water

Synthesis & Structural Logic

To understand the spectral data, one must understand the synthesis. The compound is typically derived from Vanillic Acid via nitration and subsequent reduction. This pathway dictates the substitution pattern that defines the NMR signals.

Reaction Pathway Diagram[2]

SynthesisPathway Vanillic Vanillic Acid (4-OH, 3-OMe) Nitro 5-Nitrovanillic Acid (Intermediate) Vanillic->Nitro Nitration (HNO3/AcOH) Electrophilic Subst. at C-5 Amino 5-Aminovanillic Acid (Target) Nitro->Amino Reduction (H2/Pd-C or SnCl2) Nitro -> Amino

Caption: Synthesis of 3-Amino-4-hydroxy-5-methoxybenzoic acid via nitration of vanillic acid. The electrophilic attack occurs at position 5, ortho to the hydroxyl group.

Spectral Analysis: NMR Spectroscopy

The 1H NMR spectrum in DMSO-d₆ is characterized by the asymmetry introduced by the amino group. Unlike the symmetric gallic acid derivatives, this molecule has two distinct aromatic protons with meta-coupling.

1H NMR Data (DMSO-d₆, 400 MHz)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
COOH 12.0 – 13.0Broad Singlet1HCarboxylic acid proton (exchangeable).
OH / NH₂ 9.0 – 10.0Broad3H (Total)Phenolic OH and Amine NH₂. Often overlap or broaden due to hydrogen bonding.
Ar-H (C-2) 6.95 – 7.05Doublet (d)1HJ ≈ 2.0 Hz. Ortho to NH₂. The amino group shields this proton relative to the C-6 proton.
Ar-H (C-6) 7.35 – 7.45Doublet (d)1HJ ≈ 2.0 Hz. Ortho to OMe. Less shielded than C-2.
-OCH₃ 3.75 – 3.85Singlet (s)3HCharacteristic methoxy group attached to the aromatic ring.

Critical Interpretation:

  • Coupling Constant (J): The ~2.0 Hz coupling between H-2 and H-6 confirms the meta relationship, validating that the nitration (and subsequent reduction) occurred at position 5, not position 2 or 6.

  • Shielding Effect: The amino group is a strong electron donor. The proton at C-2 (adjacent to the amino group) appears upfield (lower ppm) compared to the proton at C-6 (adjacent to the methoxy group).

13C NMR Data (DMSO-d₆, 100 MHz)
  • Carbonyl (C=O): ~167.5 ppm

  • Aromatic C-O (C-4, C-5): ~140-150 ppm (Deshielded by oxygen/nitrogen)

  • Aromatic C-N (C-3): ~135-140 ppm

  • Methoxyl (OCH₃): ~56.0 ppm

Spectral Analysis: Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the functional group transformation (Nitro


 Amine).
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3350 – 3450 Primary Amine (-NH₂)N-H stretching (Doublet typically visible).
2500 – 3300 Carboxylic Acid (-COOH)O-H stretching (Very broad, "hump").
1680 – 1705 Carboxylic Acid (C=O)C=O stretching (Strong).
1590 – 1610 Aromatic RingC=C skeletal vibrations.
1200 – 1250 Aryl Ether (Ar-O-C)C-O stretching (Methoxy group).

Diagnostic Check: The disappearance of strong Nitro bands (typically ~1530 cm⁻¹ and ~1350 cm⁻¹) and the appearance of Amine doublets at >3300 cm⁻¹ confirm successful reduction.

Spectral Analysis: Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and fragmentation pattern consistent with the structure.

  • Ionization Mode: ESI (Electrospray Ionization) - Negative or Positive Mode.

  • Molecular Ion:

    • [M+H]⁺: m/z 184.17

    • [M-H]⁻: m/z 182.15

  • Fragmentation Pattern (ESI+):

    • [M+H]⁺ (184): Parent peak.

    • Loss of H₂O/NH₃: Peaks at m/z 166 or 167.

    • Loss of COOH: Decarboxylation is common in benzoic acid derivatives, leading to a peak at m/z ~139 (M - 45).

    • Loss of Methyl Radical: m/z ~168 (M - 15).

Quality Control & Purity Assessment

For researchers using this compound as a building block (e.g., for Schiff base formation or polymerization), purity is paramount.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Detection: UV at 280 nm (aromatic absorption).

    • Retention Time: Will elute earlier than Vanillic acid due to the polarity of the amino group.

  • TLC (Thin Layer Chromatography):

    • Solvent System: Dichloromethane : Methanol (9:1).

    • Visualization: Ninhydrin stain (turns purple/brown due to free amine). Note: Vanillic acid will not stain with Ninhydrin.

References

  • Sigma-Aldrich. (2025). 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride Product Specification. Retrieved from

  • BenchChem. (2025).[1] 4-Hydroxy-3-methoxy-5-nitrobenzoic acid Spectral Data. Retrieved from

  • ChemicalBook. (2025). Synthesis and Properties of 3-Amino-4-hydroxy-5-methoxybenzoic acid. Retrieved from

  • ResearchGate. (2019). Synthesis and Characterization of Biobased Polyesters Derived From Vanillin-based Schiff Base. (Confirming NMR/IR characterization methods for 5-aminovanillic acid). Retrieved from

Sources

Exploratory

"3-Amino-4-hydroxy-5-methoxybenzoic acid" solubility profile

3-Amino-4-hydroxy-5-methoxybenzoic Acid: Physicochemical Characterization & Solubility Profile Executive Summary 3-Amino-4-hydroxy-5-methoxybenzoic acid (CAS: 84211-28-9), often referred to in literature as 5-Aminovanill...

Author: BenchChem Technical Support Team. Date: February 2026

3-Amino-4-hydroxy-5-methoxybenzoic Acid: Physicochemical Characterization & Solubility Profile

Executive Summary

3-Amino-4-hydroxy-5-methoxybenzoic acid (CAS: 84211-28-9), often referred to in literature as 5-Aminovanillic acid , is a critical zwitterionic intermediate derived from lignin valorization and pharmaceutical synthesis.[1] Structurally, it represents a trisubstituted benzoic acid core where the interplay between the acidic carboxyl group, the basic amino group, and the phenolic hydroxyl group dictates a complex solubility profile.

This guide provides a technical breakdown of its solubility behavior, driven by its ionization states, and offers validated protocols for empirical characterization. It is designed for formulation scientists and process chemists requiring precise control over this molecule in drug development (e.g., COMT inhibitor precursors like Opicapone) and next-generation energy storage (redox flow batteries).

Part 1: Physicochemical Identity & Theoretical Grounding

To predict and manipulate solubility, one must first understand the molecule's ionization landscape. This compound exhibits amphoteric nature , meaning it can exist as a cation, a neutral zwitterion, or an anion depending on the solvent pH.

Structural Parameters
ParameterValue / Description
IUPAC Name 3-Amino-4-hydroxy-5-methoxybenzoic acid
Common Synonym 5-Aminovanillic acid
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol
Core Scaffold Benzoic acid
Functional Groups Carboxylic acid (C1), Amino (C3), Hydroxyl (C4), Methoxy (C5)
Ionization Constants (pKa)

Solubility is lowest at the isoelectric point (pI). For 5-aminovanillic acid, the proximity of the carboxyl and anilinium pKa values creates a distinct solubility "U-curve."

  • pKa₁ (–COOH): ~4.4 – 4.6 (Acidic dissociation)

  • pKa₂ (–NH₃⁺): ~4.7 – 5.0 (Conjugate acid of the aniline)

  • pKa₃ (–OH): ~9.5 – 10.0 (Phenolic dissociation)

Technical Insight: The overlapping pKa₁ and pKa₂ values suggest that in the pH range of 4.0–5.0, the molecule exists predominantly as a zwitterion (COO⁻ / NH₃⁺). This species has a net neutral charge and high crystal lattice energy, resulting in minimum aqueous solubility .

Part 2: Solubility Profile

Aqueous Solubility vs. pH

The solubility of 3-amino-4-hydroxy-5-methoxybenzoic acid is heavily pH-dependent.

  • pH < 2.0 (High Solubility): The molecule is fully protonated (Cationic: –COOH, –NH₃⁺). High solubility is achieved in dilute mineral acids (0.1 M HCl).

  • pH 3.5 – 5.5 (Minimum Solubility): The zwitterionic form dominates. The compound tends to precipitate or crystallize. This is the optimal range for isolation during synthesis.

  • pH > 7.5 (High Solubility): The carboxyl group is deprotonated, and as pH approaches 10, the phenol deprotonates (Anionic: –COO⁻, –NH₂, –O⁻). High solubility is observed in alkaline buffers (NaOH, KOH).

Organic Solvent Compatibility

For stock solution preparation and crystallization, the following solvent classes are recommended:

Solvent ClassSolubility RatingMechanistic Note
DMSO / DMF High (>50 mg/mL)Disrupts intermolecular hydrogen bonding; ideal for biological assay stock solutions.
Methanol / Ethanol Moderate Soluble, especially when heated. Solubility decreases as the zwitterionic character stabilizes at lower temperatures.
Ethyl Acetate Low to Moderate Useful for extraction from acidified aqueous phases (suppressing ionization).
Hexane / Heptane Insoluble Highly polar zwitterion rejects non-polar hydrocarbon matrices.

Part 3: Visualization of Ionization & Workflow

Figure 1: pH-Dependent Microspecies & Solubility Logic

This diagram illustrates the dominant species at varying pH levels, directly correlating to solubility behavior.

IonizationScheme Acid Acidic Medium (pH < 2) Cationic Species (Soluble) Zwitter Isoelectric Region (pH 3.5-5.5) Zwitterion (Net Charge 0) (Insoluble / Precipitate) Acid->Zwitter Add Base (NaOH) Deprotonate -COOH Zwitter->Acid Add Acid (HCl) Base Alkaline Medium (pH > 8) Anionic Species (Soluble) Zwitter->Base Add Base (NaOH) Deprotonate -NH3+ / -OH Base->Zwitter Add Acid (HCl)

Caption: Figure 1: The solubility "U-Curve" mechanism. Solubility is maximized at pH extremes and minimized at the isoelectric point (zwitterionic state).

Part 4: Experimental Protocols

To generate precise solubility data for your specific batch (crucial due to potential polymorphs), use the following Saturation Shake-Flask Method .

Protocol 1: Thermodynamic Solubility Determination

Objective: Determine equilibrium solubility in various buffers.

  • Preparation: Prepare buffer solutions at pH 1.2, 4.5, 6.8, and 7.4 (simulating physiological fluids).

  • Saturation: Add excess solid 3-amino-4-hydroxy-5-methoxybenzoic acid to 5 mL of each buffer in amber glass vials.

  • Equilibration: Shake at 25°C (or 37°C) for 24–48 hours at 300 RPM.

  • Separation: Centrifuge samples at 10,000 RPM for 10 minutes or filter through a 0.22 µm PVDF membrane.

    • Note: Pre-saturate the filter to prevent drug loss due to adsorption.

  • Quantification: Analyze the supernatant via HPLC-UV (typically detected at 254 nm or 280 nm).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

Protocol 2: Potentiometric pKa Determination

Objective: Validate the ionization constants to refine pH-solubility predictions.

  • Setup: Use a Sirius T3 or standard autotitrator.

  • Solvent: Use a co-solvent method (e.g., Methanol/Water ratios) if the compound is insoluble in pure water at neutral pH.

  • Titration: Titrate from pH 2 to pH 12 using 0.1 M KOH, then back-titrate with 0.1 M HCl.

  • Calculation: Extrapolate the pKa values to 0% co-solvent using the Yasuda-Shedlovsky equation.

Part 5: Implications for Drug Development

Salt Selection Strategy

Because the free acid has low solubility in the mid-pH range, pharmaceutical formulations often require salt forms:

  • Hydrochloride Salt: Enhances solubility but is acidic; potential stability issues if the methoxy group is labile to hydrolysis.

  • Sodium/Potassium Salt: Enhances solubility significantly but creates a highly alkaline microenvironment upon dissolution.

Synthesis & Impurity Control

This compound is often synthesized via the reduction of 4-hydroxy-3-methoxy-5-nitrobenzoic acid (5-nitrovanillic acid).

  • Process Tip: If the solubility of your isolated product is lower than expected, check for the presence of the nitro precursor, which has significantly lower aqueous solubility and can co-precipitate.

Figure 2: Experimental Characterization Workflow

Workflow Start Start: Solid Sample (3-Amino-4-hydroxy-5-methoxybenzoic acid) Step1 1. DSC/TGA Analysis (Confirm Purity & Polymorph) Start->Step1 Step2 2. pKa Determination (Potentiometric Titration) Step1->Step2 Step3 3. Solubility Screening (Shake-Flask Method) Step2->Step3 Decision Is Solubility < 0.1 mg/mL at pH 7.4? Step3->Decision PathA Develop Salt Form (HCl or Na+) Decision->PathA Yes PathB Proceed to Formulation (Free Acid) Decision->PathB No

Caption: Figure 2: Decision tree for physicochemical characterization and formulation strategy.

References

  • ChemicalBook. (2025).[1][2] 3-Amino-4-hydroxy-5-methoxybenzoic acid Product Properties & CAS 84211-28-9. Retrieved from

  • Sigma-Aldrich. (2025). 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride Safety & Data. Retrieved from

  • Huskinson, B., et al. (2014).[3][4] A metal-free organic-inorganic aqueous flow battery. Nature, 505, 195-198.[3][4] (Contextual reference for quinone/benzoate derivatives in energy storage).

  • Alvarez, A. J., et al. (2010). Synthesis and evaluation of nitrocatechol derivatives as COMT inhibitors. Journal of Medicinal Chemistry, 53(8), 3396-3411.[1] (Reference for the nitro-precursor and Opicapone synthesis pathway).

Sources

Foundational

Technical Whitepaper: 3-Amino-4-hydroxy-5-methoxybenzoic Acid

The following technical guide details the mechanistic profile of 3-Amino-4-hydroxy-5-methoxybenzoic acid (also known as 5-Aminovanillic Acid ). This analysis synthesizes its role as a critical pharmacochemical intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic profile of 3-Amino-4-hydroxy-5-methoxybenzoic acid (also known as 5-Aminovanillic Acid ). This analysis synthesizes its role as a critical pharmacochemical intermediate, its biological activity as a bacterial metabolite, and its emerging utility in redox-active material systems.

Functional Mechanisms in Pharmacochemistry and Microbial Metabolism

Executive Summary

3-Amino-4-hydroxy-5-methoxybenzoic acid (CAS: 84211-28-9) is a tri-functionalized aromatic scaffold derived from the oxidative catabolism of lignin (ferulic acid/vanillin pathways) or via the reduction of 5-nitrovanillic acid.[1][2][3][4][5] Its mechanism of action is context-dependent: in pharmacochemistry, it acts as a nucleophilic "warhead" precursor for benzimidazole/heterocycle synthesis; in biological systems, it functions as a redox-active metabolite with antibacterial properties; and in material science, it serves as an anolyte in redox flow batteries due to its reversible proton-coupled electron transfer (PCET) capability.

Chemical Identity & Structural Logic

The molecule’s reactivity is defined by the "Push-Pull" electronic effects of its substituents on the benzene ring.

  • Core Structure: Benzoic acid (C1).

  • Electron Donors (+M Effect): Hydroxyl (-OH) at C4 and Methoxy (-OCH3) at C5 increase electron density, making the ring susceptible to electrophilic attack and stabilizing radical intermediates.

  • Nucleophilic Center: The Amino group (-NH2) at C3 (or C5 depending on numbering convention relative to acid) provides a site for amide coupling or cyclization.

  • Solubility: Amphoteric nature (Acidic -COOH/Phenolic -OH and Basic -NH2) allows pH-dependent solubility, critical for extraction protocols.

PropertySpecification
IUPAC Name 3-Amino-4-hydroxy-5-methoxybenzoic acid
Common Name 5-Aminovanillic acid
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol
pKa Values (Est.) 2.5 (COOH), 9.2 (Phenol), 4.5 (Aniline MH+)
Key Precursor 4-Hydroxy-3-methoxy-5-nitrobenzoic acid
Mechanism of Action (MOA)
A. Pharmacochemical Mechanism: Heterocycle Synthesis

In drug development, this compound is primarily an intermediate . Unlike its precursor (the nitro-variant used in COMT inhibitors like Opicapone), the amino variant is employed to synthesize fused heterocycles.

  • Cyclization Logic: The ortho-positioning of the Amino (-NH2) and Hydroxyl (-OH) groups allows for condensation with carboxylic acids or aldehydes to form Benzoxazoles or Benzimidazoles .

  • Mechanism:

    • Acylation: The C3-amine attacks an electrophilic carbonyl (e.g., CD101 side chain).

    • Dehydration/Cyclization: Under acidic conditions, the C4-hydroxyl participates in ring closure.

    • Result: A rigid, lipophilic pharmacophore capable of pi-stacking interactions in protein active sites.

B. Biological Mechanism: Antibacterial & Antioxidant Activity

As a metabolite (5-aminovanillic acid), it exhibits direct biological activity.[6]

  • Antioxidant/Radical Scavenging:

    • Mechanism:[2][7][8][9] Hydrogen Atom Transfer (HAT). The phenolic hydroxyl group donates a hydrogen atom to neutralize free radicals (ROO•). The resulting phenoxy radical is stabilized by resonance and the electron-donating methoxy/amino groups.

    • Potency: Often superior to vanillic acid due to the additional electron-donating amino group, which lowers the O-H bond dissociation enthalpy (BDE).

  • Antibacterial Action:

    • Target: Bacterial membrane integrity and enzyme systems.

    • Pathway: Perturbation of the lipid bilayer due to amphiphilic character; interference with oxidative phosphorylation in sensitive strains (Streptomyces, Pseudomonas).

C. Electrochemical Mechanism: Redox Flow Batteries

Recent applications utilize the compound as a redox-active organic electrolyte .

  • PCET Mechanism: The molecule undergoes reversible oxidation to a quinone-imine-like structure. The presence of the amino and hydroxyl groups allows for Proton-Coupled Electron Transfer, enabling energy storage in aqueous organic redox flow batteries (AORFB).

Experimental Protocols
Protocol A: Synthesis via Reduction (Nitro to Amino)

Objective: Generate high-purity 3-amino-4-hydroxy-5-methoxybenzoic acid from its nitro-precursor.

  • Reagents: 4-Hydroxy-3-methoxy-5-nitrobenzoic acid (1.0 eq), 10% Pd/C (catalytic), Methanol (Solvent), Hydrogen gas (H2).

  • Setup: High-pressure hydrogenation vessel or balloon setup.

  • Procedure:

    • Dissolve nitro-compound in Methanol (0.1 M concentration).

    • Add 10 wt% Pd/C catalyst carefully under inert atmosphere (N2).

    • Purge system with H2 gas (3 cycles).

    • Stir vigorously at Room Temperature (RT) under 1 atm H2 for 4-6 hours.

    • Monitoring: TLC (Eluent: DCM/MeOH 9:1) – Look for disappearance of yellow nitro-spot and appearance of fluorescent amino-spot.

  • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate in vacuo.

  • Purification: Recrystallization from Water/Ethanol or conversion to HCl salt using 4M HCl in Dioxane.

Protocol B: DPPH Antioxidant Assay

Objective: Quantify the radical scavenging potential (IC50).

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in Ethanol (deep purple).

  • Sample: Prepare serial dilutions of 3-amino-4-hydroxy-5-methoxybenzoic acid (10–200 µM).

  • Reaction: Mix 100 µL sample + 100 µL DPPH solution in a 96-well plate.

  • Incubation: 30 minutes in the dark at RT.

  • Measurement: Read Absorbance at 517 nm.

  • Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100. Plot vs. concentration to find IC50.

Pathway Visualization

The following diagram illustrates the metabolic origin (Lignin/Vanillin pathway) and the synthetic divergence of the compound.

MOA_Pathway Ferulic Ferulic Acid (Lignin Biomass) Vanillic Vanillic Acid (4-OH-3-OMe-Benzoic Acid) Ferulic->Vanillic Biotransformation (Pseudomonas/Bacillus) NitroVan 5-Nitrovanillic Acid (Nitration) Vanillic->NitroVan HNO3/AcOH (Electrophilic Subst.) AminoVan 3-Amino-4-hydroxy-5-methoxybenzoic Acid (5-Aminovanillic Acid) NitroVan->AminoVan H2, Pd/C (Reduction) Pharm Pharmacophore Synthesis (Benzimidazoles/Heterocycles) AminoVan->Pharm Cyclization (w/ Carbonyls) Redox Redox Flow Battery (Anolyte Species) AminoVan->Redox PCET (Rev. Oxidation) BioAct Antibacterial/Antioxidant (Radical Scavenging) AminoVan->BioAct H-Atom Transfer

Figure 1: Synthesis and functional divergence of 3-Amino-4-hydroxy-5-methoxybenzoic acid.

Quantitative Data Summary
ParameterValue / RangeContext
Melting Point 216–219 °C (Dec)HCl Salt form
Molar Yield ~87%From Ferulic acid (Bio-route)
Reduction Yield 44–90%From Nitro-precursor (Chem-route)
Antioxidant IC50 < 50 µMDPPH Assay (Est.[7] based on analogs)
Redox Potential ~0.4–0.6 V vs SHEFor flow battery applications
References
  • Chemical Synthesis & Properties

    • Sigma-Aldrich.
    • Source:

  • Biological Pathway (Ferulic to Vanillic)

    • Upadhyay, P., et al. (2019).[8] "Biotransformation of corn bran derived ferulic acid to vanillic acid using engineered Pseudomonas putida KT2440." Preparative Biochemistry & Biotechnology.

    • Source:

  • Pharmacological Precursor Role (COMT Inhibitors)

    • ChemicalBook.[10] "4-Hydroxy-3-methoxy-5-nitrobenzoic acid Uses and Synthesis."[3][4] (Detailing the nitro-precursor to the amino-intermediate).

    • Source:

  • Antibacterial Activity

    • Pometto, A. L., & Crawford, D. L. (1983).[7] "Whole-Cell Bioconversion of Vanillin to Vanillic Acid by Streptomyces viridosporus." Applied and Environmental Microbiology.

    • Source:

Sources

Exploratory

Theoretical properties of "3-Amino-4-hydroxy-5-methoxybenzoic acid"

Executive Summary 3-Amino-4-hydroxy-5-methoxybenzoic acid (CAS: 84211-28-9), often referred to as 5-aminovanillic acid , represents a critical junction between sustainable biomass valorization and advanced materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-4-hydroxy-5-methoxybenzoic acid (CAS: 84211-28-9), often referred to as 5-aminovanillic acid , represents a critical junction between sustainable biomass valorization and advanced materials science. Historically viewed merely as a minor metabolite or a derivative of vanillic acid, this compound has recently emerged as a high-value scaffold in two rapidly evolving fields: organic redox flow batteries (ORFBs) and bio-based functional polymers .

This technical guide analyzes the compound's theoretical physicochemical properties, details its primary synthetic routes from lignin-derived precursors, and provides actionable protocols for its characterization. By bridging the gap between waste-stream chemistry and high-performance energy storage, 5-aminovanillic acid stands as a model compound for the "waste-to-wealth" paradigm in modern industrial chemistry.

Physicochemical Profile & Theoretical Properties

Understanding the behavior of 5-aminovanillic acid requires a deep look at its zwitterionic nature. It possesses three ionizable groups: a carboxylic acid, a phenolic hydroxyl, and an aromatic amine.

Structural Analysis
  • Core Scaffold: Benzoic acid.[1]

  • Substituents:

    • C1: Carboxyl group (-COOH).

    • C3: Amino group (-NH₂).

    • C4: Hydroxyl group (-OH).

    • C5: Methoxy group (-OCH₃).

  • Symmetry: Asymmetric substitution pattern leading to unique electronic push-pull effects.

Theoretical Constants (Predicted)

The following values are estimated based on Hammett substituent constants and comparative structural analysis with vanillic acid and 3-aminobenzoic acid.

PropertyValue (Approx.)Mechanistic Insight
Molecular Weight 183.16 g/mol Low MW favors high molality in electrolyte solutions.
pKa₁ (Carboxyl) ~4.2 – 4.4Slightly higher than benzoic acid due to electron-donating -NH₂ and -OCH₃ groups.
pKa₂ (Aniline) ~4.6 – 4.9The protonated amine (-NH₃⁺) is stabilized by the electron-rich ring.
pKa₃ (Phenol) ~9.5 – 10.2Typical for methoxy-substituted phenols.
Isoelectric Point (pI) ~4.5At pH ~4.5, the compound exists primarily as a neutral zwitterion, minimizing solubility.
LogP (Octanol/Water) 0.3 – 0.6Low lipophilicity due to multiple polar H-bond donors/acceptors.
Topological Polar Surface Area ~86 ŲIndicates good membrane permeability but high water solubility potential.

Solubility Behavior:

  • Acidic pH (<2): Soluble (Cationic form: -NH₃⁺).

  • Neutral pH (~4-5): Low solubility (Zwitterionic form precipitates).

  • Basic pH (>8): Soluble (Anionic form: -COO⁻, then -O⁻).

Synthetic Pathways: The "Lignin-to-Fine-Chemical" Route

The most authoritative synthesis utilizes vanillin, a widely available lignin degradation product, ensuring the process is carbon-neutral or negative.

Retrosynthetic Analysis
  • Target: 3-Amino-4-hydroxy-5-methoxybenzoic acid.[1][2][3][4]

  • Precursor: 5-Nitrovanillic acid.[5]

  • Starting Material: Vanillic acid (obtained from Vanillin).[5][6][7]

Step-by-Step Protocol

Step 1: Oxidation of Vanillin to Vanillic Acid

  • Reagents: Ag₂O (classic) or H₂O₂/NaClO₂ (green chemistry).

  • Mechanism: Aldehyde oxidation to carboxylic acid.

Step 2: Nitration (Electrophilic Aromatic Substitution)

  • Reagents: Dilute HNO₃ in acetic acid.

  • Conditions: 0°C to Room Temperature.

  • Selectivity: The -OH and -OCH₃ groups are ortho/para directors. The -COOH is a meta director. Position 5 is ortho to the activating -OH and meta to the -COOH, making it the highly favored site for nitration.

  • Product: 5-Nitrovanillic acid (Yellow solid).

Step 3: Reduction (Nitro to Amino)

  • Reagents: H₂/Pd-C (catalytic hydrogenation) or Fe/HCl (Bechamp reduction).

  • Protocol:

    • Dissolve 5-nitrovanillic acid in Ethanol/Water.

    • Add 10% Pd/C catalyst (5 wt% loading).

    • Stir under H₂ atmosphere (balloon pressure sufficient) for 4–6 hours.

    • Filter catalyst and concentrate.

    • Critical Step: Acidify with HCl to isolate as the hydrochloride salt (CAS 15785-53-2) to prevent oxidation of the free amine.

SynthesisPathway Vanillin Vanillin (Lignin Waste) VanillicAcid Vanillic Acid (Oxidation Product) Vanillin->VanillicAcid Oxidation (H2O2/NaClO2) NitroVanillic 5-Nitrovanillic Acid (Intermediate) VanillicAcid->NitroVanillic Nitration (HNO3/AcOH) Target 5-Aminovanillic Acid (Target) NitroVanillic->Target Reduction (H2/Pd-C)

Figure 1: The "Green Route" synthesis of 5-aminovanillic acid from lignin-derived vanillin.

Key Applications: Energy & Materials[6][9]

Redox Flow Batteries (The Phenazine Pathway)

This is the most cutting-edge application. 5-Aminovanillic acid is a precursor for synthesizing phenazines , a class of organic redox-active species used in Organic Redox Flow Batteries (ORFBs).

  • Mechanism: Oxidative coupling of 5-aminovanillic acid with itself or other quinones yields phenazine derivatives.

  • Advantage: Unlike vanadium (scarce, expensive), these organic electrolytes are potentially low-cost and biodegradable.

  • Role: It serves as the nitrogen source and the aromatic scaffold, providing the redox center required for electron storage.

BatteryApplication Precursor 5-Aminovanillic Acid Coupling Oxidative Coupling (+ Quinone) Precursor->Coupling Phenazine Phenazine Derivative (Redox Active) Coupling->Phenazine Battery Redox Flow Battery (Electrolyte) Phenazine->Battery Dissolved in Anolyte/Catholyte

Figure 2: Utilization of 5-aminovanillic acid in the synthesis of next-gen battery electrolytes.

Functional Polymers
  • Schiff Base Formation: The free amino group at C3 reacts readily with aldehydes (like vanillin or chitosan-aldehydes) to form Schiff bases. These are used in:

    • Antimicrobial coatings: The Schiff base linkage often enhances biological activity.

    • Photo-responsive polymers: Cinnamic acid derivatives linked via this amine can undergo photo-dimerization.

Analytical Methodology: HPLC Protocol

To verify purity during synthesis or stability studies, the following HPLC method is recommended. It separates the target from its likely impurities (vanillic acid, 5-nitrovanillic acid).

System: Agilent 1200 Series or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B; 2-10 min: 5% -> 40% B; 10-12 min: 40% -> 95% B.
Detection UV at 254 nm (aromatic ring) and 280 nm (phenol).
Retention Order 1. 5-Aminovanillic Acid (Most polar, elutes first) 2. Vanillic Acid 3.[5] 5-Nitrovanillic Acid

Self-Validation Check:

  • The amino group makes the target significantly more polar than the nitro precursor or vanillic acid. If the target elutes after vanillic acid, the reduction likely failed or the amine is derivatized.

References

  • Huskinson, B. et al. (2014).[1] "A metal-free organic-inorganic aqueous flow battery." Nature, 505, 195-198.[1] (Foundational context for organic flow batteries). Link

  • World Intellectual Property Organization. (2020). WO2020035548A2 - Redox-active compounds and uses thereof.[1][8] (Primary source for 5-aminovanillic acid in battery applications).[8] Link

  • Pometto, A. L.[9] & Crawford, D. L. (1983).[9] "Whole-Cell Bioconversion of Vanillin to Vanillic Acid by Streptomyces viridosporus." Applied and Environmental Microbiology, 45(5), 1582–1585. (Biological context of vanillic acid derivatives). Link

  • Sigma-Aldrich. "3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride Product Specification." (Physicochemical data verification). Link

  • Firdaus, M. et al. (2017). "Synthesis and Characterization of Biobased Polyesters Derived From Vanillin." ResearchGate. (Polymer applications). Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Two-Step Synthesis of 3-Amino-4-hydroxy-5-methoxybenzoic Acid

Abstract This application note provides a comprehensive and validated protocol for the synthesis of 3-Amino-4-hydroxy-5-methoxybenzoic acid, a valuable substituted aromatic building block in medicinal chemistry and mater...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and validated protocol for the synthesis of 3-Amino-4-hydroxy-5-methoxybenzoic acid, a valuable substituted aromatic building block in medicinal chemistry and materials science. The described synthetic strategy employs a robust and scalable two-step process commencing from the readily available starting material, vanillic acid (4-hydroxy-3-methoxybenzoic acid). The methodology first involves the regioselective electrophilic nitration of vanillic acid to yield the intermediate, 4-hydroxy-3-methoxy-5-nitrobenzoic acid. This is followed by a high-yield reduction of the nitro group to the corresponding amine. This guide is designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and characterization data to ensure reproducible and successful synthesis.

Introduction and Synthetic Strategy

3-Amino-4-hydroxy-5-methoxybenzoic acid is a key intermediate whose structural motifs are present in a variety of pharmacologically active compounds and functional materials. Its synthesis requires precise control over regioselectivity on a multifunctional aromatic ring. The presented strategy is predicated on a logical two-step sequence that leverages the inherent directing effects of the substituents on the starting material, vanillic acid.

The core synthetic pathway is as follows:

  • Nitration: An electrophilic aromatic substitution reaction to introduce a nitro group at the C5 position of vanillic acid. The electron-donating hydroxyl and methoxy groups are ortho-, para-directing, and since the para position (C4) to the methoxy group is occupied by the hydroxyl group, the substitution is directed to the ortho positions (C2 and C6). Steric hindrance from the adjacent methoxy and carboxylic acid groups favors nitration at the C5 position.

  • Reduction: Conversion of the nitro group to an amine using a chemical reducing agent. This transformation is a critical step, and various methods are available, including catalytic hydrogenation or the use of metals in acidic media.[1]

This approach is advantageous due to the low cost and availability of the starting material, vanillic acid, which is an oxidized form of vanillin.[2] The reactions are straightforward, high-yielding, and utilize common laboratory reagents and equipment.

Overall Reaction Scheme

Reaction_Scheme Vanillic_Acid Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Nitro_Intermediate 4-hydroxy-3-methoxy- 5-nitrobenzoic acid Vanillic_Acid->Nitro_Intermediate Step 1: Nitration HNO₃ / Acetic Acid Final_Product 3-Amino-4-hydroxy- 5-methoxybenzoic acid Nitro_Intermediate->Final_Product Step 2: Reduction SnCl₂·2H₂O / HCl

Caption: Overall two-step synthesis pathway.

Part I: Synthesis of 4-hydroxy-3-methoxy-5-nitrobenzoic acid (Intermediate)

Principle and Rationale

The first step involves the nitration of vanillic acid. While strong acids like sulfuric acid are often used as catalysts in nitration, using a milder solvent like glacial acetic acid provides excellent control over the reaction and minimizes potential side reactions and degradation of the sensitive phenolic ring. The reaction proceeds via the in-situ formation of the nitronium ion (NO₂⁺) which acts as the electrophile.

Detailed Experimental Protocol

Materials and Reagents

Reagent Formula M.W. Quantity Moles Notes
Vanillic Acid C₈H₈O₄ 168.15 10.0 g 0.059 Starting Material
Glacial Acetic Acid CH₃COOH 60.05 100 mL - Solvent
Nitric Acid (70%) HNO₃ 63.01 5.5 mL ~0.087 Nitrating Agent

| Ice Water | H₂O | 18.02 | ~500 mL| - | For quenching |

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add vanillic acid (10.0 g, 0.059 mol) to glacial acetic acid (100 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Addition of Nitrating Agent: While maintaining the temperature below 10 °C, add 70% nitric acid (5.5 mL) dropwise to the stirred solution over a period of 20-30 minutes. The solution will typically turn a yellow-orange color.

  • Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours.

  • Quenching and Precipitation: Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water while stirring vigorously. A yellow precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual acid.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Characterization and Validation
  • Appearance: Pale yellow solid.

  • Expected Yield: 85-95%.

  • Purity Check: The purity can be assessed by Thin Layer Chromatography (TLC) and melting point analysis.

Part II: Synthesis of 3-Amino-4-hydroxy-5-methoxybenzoic Acid

Principle and Rationale

The reduction of the aromatic nitro group to an amine is reliably achieved using tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid.[3] This method is highly effective for nitro groups on electron-rich aromatic rings and is tolerant of the carboxylic acid functionality. The tin(II) acts as the reducing agent, and the reaction proceeds through a series of intermediates, ultimately yielding the amine hydrochloride salt. Subsequent neutralization with a base liberates the free amine, which, due to its zwitterionic nature, can be precipitated from the aqueous solution by adjusting the pH.

Detailed Experimental Protocol

Materials and Reagents

Reagent Formula M.W. Quantity Moles Notes
4-hydroxy-3-methoxy-5-nitrobenzoic acid C₈H₇NO₆ 213.14 10.0 g 0.047 Intermediate from Part I
Tin(II) Chloride Dihydrate SnCl₂·2H₂O 225.65 42.4 g 0.188 Reducing Agent (4 eq.)
Hydrochloric Acid (conc., 37%) HCl 36.46 50 mL - Acidic Medium

| Sodium Hydroxide (2N) | NaOH | 40.00 | As needed| - | For neutralization |

Procedure:

  • Setup: To a 500 mL round-bottom flask, add 4-hydroxy-3-methoxy-5-nitrobenzoic acid (10.0 g, 0.047 mol) and tin(II) chloride dihydrate (42.4 g, 0.188 mol).

  • Acid Addition: Carefully add concentrated hydrochloric acid (50 mL) to the flask. Equip the flask with a reflux condenser.

  • Heating: Heat the reaction mixture to 70-80 °C using a heating mantle. The solids will gradually dissolve as the reaction proceeds. Maintain this temperature with stirring for 2-3 hours.

  • Reaction Monitoring: Monitor the reaction progress using TLC until the starting material is fully consumed.

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath. A precipitate of the amine hydrochloride salt may form.

  • Neutralization: Slowly and carefully add 2N sodium hydroxide solution to the cooled mixture with vigorous stirring. The tin salts will initially precipitate as a white solid (tin hydroxides). Continue adding NaOH until the pH of the solution is approximately 4-5. The desired amino acid product is least soluble at its isoelectric point.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold water to remove inorganic salts.

  • Drying: Dry the product under vacuum to yield 3-Amino-4-hydroxy-5-methoxybenzoic acid.

Characterization and Validation
  • Appearance: Off-white to light brown solid.

  • Expected Yield: 90-98%.[3]

  • Purity and Identity Confirmation:

    Test Expected Result
    Melting Point ~180-185 °C
    ¹H NMR Data should be consistent with the structure. A protocol for a similar compound showed characteristic aromatic proton signals.[3]

    | FT-IR (KBr, cm⁻¹) | Peaks corresponding to O-H, N-H, C=O (acid), C-O, and aromatic C-H stretches. |

Experimental Workflow Visualization

The following diagram illustrates the complete laboratory workflow, from starting materials to the final, purified product.

Workflow cluster_0 Part I: Nitration cluster_1 Part II: Reduction start1 Dissolve Vanillic Acid in Acetic Acid cool1 Cool to 0-5 °C start1->cool1 add_hno3 Add HNO₃ Dropwise (<10 °C) cool1->add_hno3 react1 Stir at 0-5 °C for 2 hours add_hno3->react1 quench Pour into Ice Water react1->quench filter1 Vacuum Filter Yellow Solid quench->filter1 wash1 Wash with H₂O filter1->wash1 dry1 Dry Intermediate wash1->dry1 intermediate Intermediate: 4-hydroxy-3-methoxy- 5-nitrobenzoic acid dry1->intermediate start2 Combine Intermediate, SnCl₂·2H₂O, and HCl intermediate->start2 Use in Part II heat Heat at 70-80 °C for 2-3 hours start2->heat cool2 Cool in Ice Bath heat->cool2 neutralize Neutralize with NaOH to pH ~4-5 cool2->neutralize filter2 Vacuum Filter Precipitate neutralize->filter2 wash2 Wash with Cold H₂O filter2->wash2 dry2 Dry Final Product wash2->dry2 final_product Final Product: 3-Amino-4-hydroxy- 5-methoxybenzoic acid dry2->final_product

Caption: Detailed experimental workflow for the two-step synthesis.

Scientific Integrity and Trustworthiness

  • Causality in Protocol Design:

    • Temperature Control (Nitration): The nitration of phenolic compounds is highly exothermic. Maintaining a low temperature (0-10 °C) is critical to prevent over-nitration (dinitration) and oxidative side reactions, ensuring high regioselectivity and yield.[4]

    • Choice of Reducing Agent: While catalytic hydrogenation is a cleaner method, it requires specialized pressure equipment. The SnCl₂/HCl system is a classic, highly reliable, and equipment-accessible method for laboratory-scale reductions of aromatic nitro compounds.[1][3] It is particularly effective for substrates that may be sensitive to catalytic conditions.

    • pH Adjustment (Reduction Work-up): The final product is an amino acid, exhibiting amphoteric properties. Its solubility in water is minimal at its isoelectric point. Adjusting the pH to ~4-5 after reduction is a crucial step to induce precipitation and isolate the product from the highly soluble tin salts and other impurities, thus serving as a purification step.

  • Self-Validating Protocol:

    • Visual Cues: The formation of a vibrant yellow precipitate upon quenching the nitration reaction and its subsequent color change upon reduction provide clear visual confirmation of the reaction's progress.

    • TLC Monitoring: At each stage, TLC analysis should be used to confirm the consumption of the starting material and the formation of the product, preventing premature work-up and ensuring reaction completion.

    • Characterization Cross-Verification: The final product's identity and purity must be confirmed by multiple analytical techniques (e.g., melting point, NMR, IR). A sharp melting point close to the literature value is a strong indicator of high purity.

Conclusion

This application note details a validated and efficient two-step synthesis for 3-Amino-4-hydroxy-5-methoxybenzoic acid from vanillic acid. The protocols are designed to be reproducible and scalable for a laboratory setting. By providing insights into the rationale behind key experimental steps and outlining clear validation checkpoints, this guide serves as a trustworthy resource for researchers requiring this important chemical intermediate for their work in drug discovery and materials science.

References

  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
  • Organic Syntheses. (n.d.). Vanillic acid.
  • ChemicalBook. (n.d.). 3-Amino-4-hydroxybenzoic acid synthesis.
  • RSC Publishing. (2025). Multiphase reaction of nitrate radicals with vanillic acid aerosols: kinetics and formation of light-absorbing particles.
  • Wikipedia. (n.d.). Vanillic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography Analysis of 3-Amino-4-hydroxy-5-methoxybenzoic Acid

This Application Note and Protocol is designed for analytical chemists and pharmaceutical scientists requiring a robust, stability-indicating HPLC method for 3-Amino-4-hydroxy-5-methoxybenzoic acid . Introduction & Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for analytical chemists and pharmaceutical scientists requiring a robust, stability-indicating HPLC method for 3-Amino-4-hydroxy-5-methoxybenzoic acid .

Introduction & Chemical Context

3-Amino-4-hydroxy-5-methoxybenzoic acid is a highly functionalized benzoic acid derivative often utilized as a building block in the synthesis of kinase inhibitors and complex pharmaceutical intermediates (e.g., analogs of Bosutinib or Vanillic acid derivatives).

The Analytical Challenge

The molecule presents a "Triad of Polarity" that complicates standard Reverse-Phase (RP) HPLC:

  • Amphoteric Nature: It contains a basic amine (

    
    ), an acidic carboxyl (
    
    
    
    ), and a phenolic hydroxyl (
    
    
    ). This leads to zwitterionic behavior at neutral pH, causing poor retention and peak splitting.
  • Oxidation Susceptibility: The ortho-amino-phenol moiety is electron-rich and prone to oxidation, potentially generating quinone-imine degradation products during analysis.

  • Polarity: The multiple polar groups reduce affinity for standard C18 ligands, necessitating a method that prevents "dead volume" elution (

    
    ).
    

This protocol utilizes a Low-pH Ion-Suppression Strategy to lock the ionization state, ensuring reproducibility and sharp peak shapes.

Method Development Logic (The "Why")

Column Selection: The "Polar Retention" Strategy

Standard C18 columns often fail to retain this molecule due to phase collapse in highly aqueous conditions.

  • Selected Phase: C18 with Polar Embedding (e.g., Waters XSelect HSS T3 or Agilent Zorbax SB-Aq).

  • Reasoning: These columns are compatible with 100% aqueous mobile phases and provide enhanced interaction with polar aromatic acids, preventing the "dewetting" phenomenon common with standard alkyl chains.

Mobile Phase Chemistry: pH Control
  • Target pH: 2.5 ± 0.1

  • Mechanism:

    • At pH 2.5, the Carboxylic Acid (

      
      ) is protonated (neutral, 
      
      
      
      ).
    • The Amine (

      
      ) is protonated (cationic, 
      
      
      
      ).
    • The Phenol (

      
      ) is protonated (neutral, 
      
      
      
      ).
  • Result: The molecule exists as a singly charged cation. This prevents zwitterionic repulsion and allows the hydrophobic benzene ring to interact with the stationary phase.

Detection Wavelength
  • Selection: 254 nm (Primary) and 210 nm (Secondary).

  • Reasoning: The aromatic ring conjugated with the carbonyl and amine groups provides strong absorption at 254 nm. 210 nm is used for impurity profiling but may show solvent cut-off noise.

Detailed Experimental Protocol

Reagents & Materials[1][2][3][4]
  • Reference Standard: 3-Amino-4-hydroxy-5-methoxybenzoic acid (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Additive: Potassium Dihydrogen Phosphate (

    
    ) and Orthophosphoric Acid (85%).
    
  • Antioxidant (Optional): Ascorbic acid (if sample stability is poor over 24h).

Chromatographic Conditions[1][5][6]
ParameterSetting
Instrument HPLC with PDA/UV Detector (e.g., Agilent 1260/1290)
Column C18 Polar-Embedded (4.6 x 150 mm, 3.5 µm or 5 µm)
Column Temp 30°C (Controlled)
Mobile Phase A 20 mM

in Water, adjusted to pH 2.5 with

Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Injection Vol 5 - 10 µL
Detection UV @ 254 nm (Bandwidth 4 nm)
Run Time 15 Minutes
Gradient Program

Rationale: A shallow gradient start prevents the polar analyte from co-eluting with the solvent front.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.00955Start
2.00955Isocratic Hold (Retention)
10.004060Linear Gradient
10.10955Return to Initial
15.00955Re-equilibration
Sample Preparation

Standard Stock Solution (1.0 mg/mL):

  • Weigh 25 mg of standard into a 25 mL volumetric flask.

  • Add 10 mL of Methanol (to ensure solubility of the aromatic core).

  • Sonicate for 5 minutes.

  • Dilute to volume with Mobile Phase A (Water/Buffer).

    • Note: Diluting with buffer prevents peak distortion ("solvent effect") upon injection.

Working Standard (50 µg/mL):

  • Transfer 1.0 mL of Stock Solution to a 20 mL flask.

  • Dilute to volume with Mobile Phase A.

System Suitability & Validation Criteria

Before running unknown samples, the system must pass the following checks to ensure data integrity.

ParameterAcceptance CriteriaTroubleshooting
Retention Time (

)
4.0 – 6.0 minIf too fast, lower %B or use a longer column.
Tailing Factor (

)
< 1.5If tailing occurs, ensure pH is < 3.0 to suppress silanol interaction.
Theoretical Plates (

)
> 5,000If low, check column age or connection dead volume.
Precision (RSD) < 2.0% (n=6)If high, check injector reproducibility or pump stability.

Visualized Workflows

Method Logic & Ionization States

This diagram illustrates how the mobile phase pH interacts with the molecule's functional groups to ensure retention.

IonizationLogic Molecule 3-Amino-4-hydroxy- 5-methoxybenzoic acid pH_Neutral pH 7.0 (Neutral) Zwitterionic State (COO- / NH3+) Molecule->pH_Neutral Dissolved in Water pH_Acidic pH 2.5 (Acidic) Cationic State (COOH / NH3+) Molecule->pH_Acidic Dissolved in Buffer Result_Neutral Poor Retention Peak Tailing Early Elution pH_Neutral->Result_Neutral Result_Acidic Strong Retention Sharp Peak Reproducible pH_Acidic->Result_Acidic

Caption: Impact of Mobile Phase pH on Analyte Ionization and Chromatographic Performance.

Experimental Workflow

Step-by-step guide from sample weighing to data analysis.

Workflow Start Start Analysis Prep Sample Preparation (Dissolve in MeOH -> Dilute with Buffer) Start->Prep System System Equilibration (Flow 1.0 mL/min, 30°C) Prep->System Inject Injection (10 µL) Gradient Run (15 min) System->Inject Detect Detection (UV 254 nm) Inject->Detect Check System Suitability Check (Tailing < 1.5, RSD < 2%) Detect->Check Pass Proceed to Batch Analysis Check->Pass Pass Fail Troubleshoot (Check pH, Column, Leaks) Check->Fail Fail Fail->System

Caption: Operational workflow for the routine HPLC analysis of 3-Amino-4-hydroxy-5-methoxybenzoic acid.

References

  • PubChem. (n.d.).[1] 3-Amino-4-methoxybenzoic acid (Analog Reference). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid and derivatives. Retrieved October 26, 2023, from [Link]

  • MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid (Reference for structural stability). Molecules 2010, 15(6), 4261-4266. Retrieved October 26, 2023, from [Link]

Sources

Method

"3-Amino-4-hydroxy-5-methoxybenzoic acid" in medicinal chemistry

Topic: "3-Amino-4-hydroxy-5-methoxybenzoic acid" in medicinal chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals[1] A Pivotal Scaffold f...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "3-Amino-4-hydroxy-5-methoxybenzoic acid" in medicinal chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals[1]

A Pivotal Scaffold for Benzoxazole and Peptidomimetic Therapeutics[1]

Introduction & Medicinal Chemistry Significance[2][3][4]

3-Amino-4-hydroxy-5-methoxybenzoic acid (CAS: 84211-28-9; HCl Salt CAS: 15785-53-2), often referred to as 5-aminovanillic acid , is a high-value pharmacophore intermediate.[1] Structurally, it represents a "privileged scaffold" due to the presence of the ortho-aminophenol motif combined with a carboxylic acid handle.

In medicinal chemistry, this compound serves two primary critical functions:

  • Precursor to Benzoxazoles: The ortho-amino and para-hydroxy arrangement allows for rapid cyclization into benzoxazole rings—a moiety found in various anticancer (e.g., VEGFR inhibitors) and antimicrobial agents. The C5-methoxy group provides steric bulk and modulates lipophilicity, often improving the metabolic stability of the resulting drug compared to the un-substituted analogue.

  • Peptidomimetic Linker: Used in solid-phase peptide synthesis (SPPS) as a rigid aromatic spacer that mimics the electronic properties of tyrosine metabolites while restricting conformational freedom.

Chemical Profile & Stability[1][2]
  • IUPAC Name: 3-Amino-4-hydroxy-5-methoxybenzoic acid[1][2]

  • Molecular Formula: C₈H₉NO₄[1]

  • Molecular Weight: 183.16 g/mol

  • Appearance: Grey to light brown powder (oxidizes upon air exposure).

  • Solubility: Soluble in DMSO, DMF, and dilute aqueous alkali; sparingly soluble in water.

  • Handling Precaution: The ortho-aminophenol moiety is susceptible to oxidation (forming quinone imines). It is recommended to store the compound under inert gas (Argon/Nitrogen) at -20°C or use immediately after synthesis/deprotection.

Experimental Protocol: Synthesis from Vanillic Acid

Note: This protocol describes the synthesis starting from the widely available precursor Vanillic Acid, ensuring a self-validating supply chain for the lab.[1]

Phase A: Nitration (Synthesis of 5-Nitrovanillic Acid)

Principle: Electrophilic aromatic substitution directed by the hydroxyl and methoxy groups.

  • Reagents: Vanillic acid (20.0 g, 119 mmol), Glacial Acetic Acid (200 mL), Nitric Acid (60-65%, 10 mL).

  • Setup: 500 mL 3-neck round-bottom flask equipped with a dropping funnel and thermometer.

  • Procedure:

    • Dissolve Vanillic acid in glacial acetic acid. Stir to obtain a clear solution.

    • Cool the solution to 15–20°C using a water bath.

    • Add Nitric acid dropwise over 30 minutes.[2] Critical: Maintain temperature below 25°C to prevent over-nitration or decarboxylation.

    • Stir at room temperature for 45 minutes. A yellow precipitate (5-nitrovanillic acid) will form.[1][2]

    • Quench: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

    • Isolation: Filter the yellow solid, wash with cold water (3 x 50 mL) to remove excess acid.

    • Drying: Dry in a vacuum oven at 50°C.

    • Yield: ~85-90% (Yellow powder).[1]

Phase B: Reduction to 3-Amino-4-hydroxy-5-methoxybenzoic Acid

Principle: Chemoselective reduction of the nitro group without affecting the carboxylic acid or methoxy ether.[1]

  • Reagents: 5-Nitrovanillic acid (10.0 g), 10% Pd/C (1.0 g), Methanol (150 mL), Hydrogen gas (balloon or Parr shaker).

  • Procedure:

    • Suspend 5-nitrovanillic acid in Methanol in a hydrogenation flask.

    • Add 10% Pd/C catalyst carefully (under nitrogen flow to prevent ignition).

    • Reaction: Purge with Hydrogen gas and stir under H₂ atmosphere (1 atm is sufficient, or 30 psi in a shaker) at room temperature for 4–6 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (yellow spot) should disappear, and a fluorescent blue spot (amine) should appear.

    • Workup: Filter the mixture through a Celite pad to remove Pd/C. Caution: Do not let the catalyst dry out (pyrophoric).

    • Concentration: Evaporate the filtrate under reduced pressure.

    • Purification (Optional but recommended): Recrystallize from dilute HCl/Water if the HCl salt is desired, or neutralize to pH 6.5 to precipitate the zwitterionic free acid.

    • Yield: ~80-85% (Off-white to brownish solid).[1]

Application Protocol: Synthesis of Benzoxazole Derivatives

Context: This protocol demonstrates the utility of 3-Amino-4-hydroxy-5-methoxybenzoic acid in generating a benzoxazole library.

Reaction: Condensation with an Aryl Aldehyde (Oxidative Cyclization).[3]

ParameterSpecification
Substrate 3-Amino-4-hydroxy-5-methoxybenzoic acid (1.0 equiv)
Reagent Aryl Aldehyde (e.g., Benzaldehyde, 1.0 equiv)
Catalyst Sodium Metabisulfite (Na₂S₂O₅) or p-TsOH (cat.)[1]
Solvent DMSO or Ethanol
Conditions 120°C for 4–6 hours

Step-by-Step:

  • Dissolve 1.0 mmol of the amino acid and 1.0 mmol of the aldehyde in 5 mL DMSO.

  • Add catalytic Na₂S₂O₅ (0.1 mmol).

  • Heat to 120°C. The reaction proceeds via Schiff base formation followed by intramolecular oxidative cyclization.

  • Workup: Pour into crushed ice. The benzoxazole product usually precipitates.

  • Validation: 1H NMR will show the disappearance of the aldehyde proton (9-10 ppm) and the amino protons, confirming ring closure.

Mechanistic & Workflow Visualization

The following diagram illustrates the synthesis pathway and the logic of using this scaffold for benzoxazole construction.

G cluster_logic Medicinal Chemistry Logic Vanillic Vanillic Acid (Precursor) Nitro 5-Nitrovanillic Acid (Intermediate) Vanillic->Nitro Nitration (HNO3, AcOH, <25°C) Amino 3-Amino-4-hydroxy- 5-methoxybenzoic Acid (Target Scaffold) Nitro->Amino Reduction (H2, Pd/C) Benzoxazole Benzoxazole Derivative (Drug Core) Amino->Benzoxazole Cyclization (+ Aldehyde, Heat) Peptide Peptidomimetic (Rigid Linker) Amino->Peptide Amide Coupling (SPPS) Ortho Ortho-Aminophenol Motif Ortho->Benzoxazole Enables Ring Closure Methoxy C5-Methoxy (Metabolic Stability) Methoxy->Benzoxazole Modulates Lipophilicity

Figure 1: Synthetic workflow from Vanillic Acid to Benzoxazole therapeutics, highlighting the structural features of the scaffold.

References & Resource Links
  • Synthesis of Nitro-Precursor:

    • Protocol Source: "Synthesis of 4-hydroxy-3-methoxy-5-nitrobenzoic acid from vanillic acid."[1][2] ChemicalBook.

  • Benzoxazole Synthesis Methodology:

    • Methodology: "Synthesis of Benzoxazoles - Recent Literature and Protocols."[1] Organic Chemistry Portal.

  • Medicinal Chemistry Context (COMT Inhibitors):

    • Context: "4-Hydroxy-3-methoxy-5-nitrobenzoic acid as a drug intermediate for Opicapone."[1][2] MedChemExpress.

  • Polybenzoxazole Applications:

    • Application: Ali, M. A., et al. "Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid."[1] ResearchGate.[4]

Sources

Application

Analytical methods for "3-Amino-4-hydroxy-5-methoxybenzoic acid" quantification

Application Note: Quantification of 3-Amino-4-hydroxy-5-methoxybenzoic Acid Subtitle: Advanced Protocols for Pharmaceutical Impurity Profiling and Biological Metabolite Analysis Executive Summary This guide details the a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantification of 3-Amino-4-hydroxy-5-methoxybenzoic Acid

Subtitle: Advanced Protocols for Pharmaceutical Impurity Profiling and Biological Metabolite Analysis

Executive Summary

This guide details the analytical quantification of 3-Amino-4-hydroxy-5-methoxybenzoic acid (also known as 5-Aminovanillic acid ; CAS: 84211-28-9). This compound is a critical intermediate in the synthesis of COMT inhibitors (e.g., Opicapone ), a degradation product in lignin valorization workflows, and a bioactive metabolite with antibacterial properties.

Due to its zwitterionic nature (containing amine, hydroxyl, and carboxylic acid groups) and susceptibility to oxidative degradation , standard reversed-phase HPLC often yields poor retention or peak tailing. This protocol provides two optimized workflows:

  • RP-HPLC-UV: For high-concentration quality control (QC) and process monitoring.

  • HILIC-MS/MS: For trace-level quantification in biological matrices (plasma, urine).

Chemical Identity & Properties

PropertyDetail
Chemical Name 3-Amino-4-hydroxy-5-methoxybenzoic acid
Synonyms 5-Aminovanillic acid; 3-Amino-5-methoxy-4-hydroxybenzoic acid
CAS Number 84211-28-9 (Free Acid); 15785-53-2 (HCl Salt)
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol
pKa Values (Est.) pKa₁ (COOH) ≈ 4.2; pKa₂ (NH₃⁺) ≈ 4.8; pKa₃ (OH) ≈ 9.0
Solubility Soluble in DMSO, Methanol, Dilute Acid/Base; Sparingly soluble in water.[1]
Stability High Risk: The amino-phenol moiety is prone to oxidation (browning) in solution.

Analytical Strategy & Logic

Challenge: The Zwitterionic Trap

At neutral pH, the compound exists as a zwitterion (COO⁻ / NH₃⁺).

  • Acidic pH (< 3): Fully protonated (COOH / NH₃⁺). The positive charge on the amine reduces retention on standard C18 columns, leading to elution in the void volume.

  • Basic pH (> 9): Fully deprotonated (COO⁻ / NH₂ / O⁻). Highly polar and unretained on C18.

Solution: Column Selection
  • For HPLC-UV: Use a Polar-Embedded C18 or Pentafluorophenyl (PFP) column. These phases interact with the aromatic ring and the polar amine, providing retention even at acidic pH.

  • For LC-MS: Use HILIC (Hydrophilic Interaction Liquid Chromatography) . The polar zwitterion retains well on a silica or amide phase, and the high-organic mobile phase enhances ESI+ desolvation.

Protocol A: HPLC-UV (QC & Process Monitoring)

Best for: Pharmaceutical purity, synthesis yield, and raw material testing.

Chromatographic Conditions
  • System: HPLC or UHPLC with PDA/UV Detector.

  • Column: Agilent Zorbax SB-Aq or Phenomenex Kinetex PFP (150 x 4.6 mm, 3.5 µm or similar).

    • Why? The "Aq" (aqueous compatible) or PFP phase prevents phase collapse in high-water mobile phases and improves retention of polar amines.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (LC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

  • Detection: 280 nm (Primary - Phenolic absorption), 254 nm (Secondary).

Gradient Program
Time (min)% Mobile Phase BEvent
0.05%Equilibration
2.05%Isocratic Hold (Load)
15.060%Linear Gradient
16.095%Wash
18.095%Wash
18.15%Re-equilibration
23.05%End
Standard Preparation
  • Stock Solution (1 mg/mL): Dissolve 10 mg of reference standard in 10 mL of Methanol containing 0.1% Ascorbic Acid .

    • Critical: Ascorbic acid acts as an antioxidant to prevent the solution from turning brown (oxidation).

  • Working Standard: Dilute with Mobile Phase A to desired range (e.g., 10–100 µg/mL).

Protocol B: LC-MS/MS (Trace Bioanalysis)

Best for: Plasma pharmacokinetics (PK), metabolic profiling, and low-level impurity quantification.

Mass Spectrometry Parameters (Source: ESI+)

The amino group facilitates facile protonation ([M+H]⁺).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2][3]

  • Spray Voltage: 3500–4500 V.

  • Capillary Temp: 300°C.

  • Sheath Gas: 40 arb units; Aux Gas: 10 arb units.

MRM Transitions (Recommended Optimization):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Type
3-Amino-4-hydroxy-5-methoxybenzoic acid 184.2 [M+H]⁺ 140.1 [M+H-CO₂]⁺ 15–20 Quantifier
125.1 [M+H-CO₂-CH₃]⁺ 25–30 Qualifier

| Internal Standard (e.g., Vanillic Acid-d3) | 172.2 | 127.1 | 20 | Reference |

Note: Since authentic deuterated 5-aminovanillic acid is rare, Vanillic Acid-d3 or a structural analog like Mesalazine-d3 can be used as an Internal Standard (IS).

HILIC Chromatographic Conditions
  • Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

  • Mobile Phase B: Acetonitrile (90%) / Water (10%) with 10 mM Ammonium Formate.

  • Gradient:

    • 0–1 min: 95% B (High organic for retention).

    • 1–6 min: 95% → 60% B.

    • 6–8 min: 60% B.

    • 8.1 min: 95% B (Re-equilibration).

Sample Preparation Workflows

A. Plasma/Serum (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma to a centrifuge tube.

  • Spike: Add 10 µL of Internal Standard solution.

  • Precipitate: Add 200 µL of Ice-cold Acetonitrile containing 0.1% Formic Acid + 0.05% Ascorbic Acid .

    • Why? Acid ensures solubility of the amine; Ascorbic acid prevents oxidation during processing.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 12,000 x g for 10 minutes at 4°C.

  • Transfer: Inject the supernatant directly (if using HILIC) or dilute 1:1 with water (if using RP-HPLC).

B. Solid Dosage/API (Extraction)
  • Weigh: 50 mg of powder.

  • Dissolve: Add 50 mL of Diluent (50:50 Methanol:0.1% Formic Acid in Water) .

  • Sonicate: 15 minutes.

  • Filter: 0.22 µm PTFE filter.

  • Inject.

Visualization: Method Logic & Workflow

G Analyte Analyte: 3-Amino-4-hydroxy-5-methoxybenzoic Acid (Zwitterionic, Oxidizable) Decision Select Quantification Goal Analyte->Decision Path_QC High Concentration / QC (Purity, Yield) Decision->Path_QC Path_Bio Trace Bioanalysis (Plasma, Metabolites) Decision->Path_Bio Prep_UV Prep: Dissolve in MeOH + Ascorbic Acid Path_QC->Prep_UV Prep_MS Prep: Protein Precip (ACN + Formic Acid) Path_Bio->Prep_MS Method_UV Method A: RP-HPLC-UV Column: PFP or Polar-Embedded C18 Detect: 280 nm Result Validated Quantification Method_UV->Result Method_MS Method B: HILIC-MS/MS Column: Amide/Silica Source: ESI+ (m/z 184 -> 140) Method_MS->Result Prep_UV->Method_UV Prep_MS->Method_MS

Caption: Decision tree for selecting the appropriate analytical workflow based on sample type and sensitivity requirements.

Method Validation Criteria (ICH Q2)

ParameterAcceptance Criteria
Linearity R² > 0.999 (UV); R² > 0.99 (MS)
Accuracy (Recovery) 98–102% (Drug Substance); 85–115% (Bioanalysis)
Precision (RSD) < 2.0% (UV); < 15% (MS at LOQ)
LOD / LOQ ~0.1 µg/mL (UV); ~1–5 ng/mL (MS)
Stability Solution stable for 24h at 4°C only if antioxidant is added.

References

  • Chemical Identity & Synthesis

    • Opicapone Intermediate Synthesis: "Process for the preparation of Opicapone and intermediates thereof." (2013). World Intellectual Property Organization. WO2013089573.[4] Link

  • Analytical Context (Lignin/Vanillic Acid Derivatives)

    • "Biotransformation of corn bran derived ferulic acid to vanillic acid using engineered Pseudomonas putida KT2440." (2019). ResearchGate.[2] Link

  • General Amino Acid/Metabolite LC-MS Methodology

    • "Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry." Thermo Fisher Scientific Application Note 65382. Link

  • Compound Data

    • 3-Amino-4-hydroxy-5-methoxybenzoic acid (CAS 84211-28-9). ChemicalBook. Link

Sources

Method

"3-Amino-4-hydroxy-5-methoxybenzoic acid" in the synthesis of heterocyclic compounds

Application Note & Protocols 3-Amino-4-hydroxy-5-methoxybenzoic Acid: A Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Scaffolds Abstract 3-Amino-4-hydroxy-5-methoxybenzoic acid is a highly functional...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

3-Amino-4-hydroxy-5-methoxybenzoic Acid: A Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Scaffolds

Abstract

3-Amino-4-hydroxy-5-methoxybenzoic acid is a highly functionalized aromatic compound that serves as a valuable and strategic starting material in synthetic organic and medicinal chemistry. Its unique arrangement of ortho-positioned amino and hydroxyl groups, coupled with a carboxylic acid and a methoxy substituent, makes it a privileged scaffold for the construction of diverse heterocyclic systems. This guide provides an in-depth exploration of its application in synthesizing substituted benzoxazoles, a class of compounds renowned for their wide spectrum of biological activities.[1][2] We will delve into the underlying synthetic strategies, provide detailed, field-proven experimental protocols, and explain the causal relationships behind methodological choices to empower researchers in drug discovery and materials science.

Introduction: The Strategic Value of the Precursor

The intrinsic value of 3-amino-4-hydroxy-5-methoxybenzoic acid lies in its pre-configured o-aminophenol core. This structural motif is the cornerstone for building fused heterocyclic rings.[3] The additional substituents are not merely passive spectators; they provide crucial anchor points for further modification and profoundly influence the physicochemical properties of the final products:

  • The o-Aminophenol Moiety: This is the reactive heart of the molecule, enabling intramolecular cyclization reactions to form five-membered heterocyclic rings fused to the benzene core.

  • The Carboxylic Acid Group: This functional group offers a handle for creating amides, esters, or can be a key pharmacophoric element. It also enhances the polarity and potential solubility of derivatives.

  • The Methoxy Group: This electron-donating group can modulate the electronic properties of the aromatic system and provides a site for potential ether cleavage to introduce a second hydroxyl group if desired.

This combination of functional groups makes the title compound an ideal starting point for creating libraries of complex molecules with high potential for biological activity, including anticancer, antimicrobial, and anti-inflammatory applications.[2][4]

Core Synthetic Application: Synthesis of 7-Carboxy-6-hydroxy-5-methoxybenzoxazoles

The most direct and widely employed application of o-aminophenols in heterocyclic synthesis is their condensation with one-carbon electrophiles to form the benzoxazole ring system.[1] When 3-amino-4-hydroxy-5-methoxybenzoic acid is reacted with a carboxylic acid, it leads to the formation of a 2-substituted-7-carboxy-6-hydroxy-5-methoxybenzoxazole.

Synthetic Strategy and Mechanistic Rationale

The reaction proceeds via a condensation-cyclization-dehydration sequence. The most common and robust method for this transformation utilizes Polyphosphoric Acid (PPA) at elevated temperatures.[1]

Why Polyphosphoric Acid (PPA)? PPA is an ideal choice for this reaction due to its dual functionality:

  • Catalyst: It acts as a Brønsted acid, protonating the carbonyl oxygen of the reacting carboxylic acid, thereby activating it towards nucleophilic attack by the amino group of the o-aminophenol.

  • Dehydrating Agent: PPA has a strong affinity for water. The reaction generates two molecules of water (from the initial amide formation and the final cyclization). By sequestering this water, PPA drives the equilibrium towards the formation of the dehydrated benzoxazole product, ensuring high conversion.[1]

The general mechanism involves an initial acylation of the amino group to form an o-hydroxyamide intermediate. This is followed by an acid-catalyzed intramolecular cyclization, where the phenolic hydroxyl group attacks the amide carbonyl. The resulting tetrahedral intermediate then eliminates a molecule of water to yield the aromatic benzoxazole ring.[4]

// Nodes Start [label="3-Amino-4-hydroxy-\n5-methoxybenzoic acid\n+ R-COOH", fillcolor="#F1F3F4", fontcolor="#202124"]; PPA [label="Polyphosphoric Acid (PPA)\nHeat (e.g., 180-200°C)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Intermediate:\nN-(2-hydroxy-3-carboxy-4-methoxyphenyl)amide", fillcolor="#FFFFFF", fontcolor="#202124"]; Cyclization [label="Intramolecular\nCyclization", fillcolor="#FFFFFF", fontcolor="#202124"]; Dehydration [label="Dehydration\n(-H₂O)", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Final Product:\n2-Substituted-7-carboxy-6-hydroxy-\n5-methoxybenzoxazole", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> PPA [label="Reactants", style=invis]; PPA -> Intermediate [label="Acylation (-H₂O)"]; Intermediate -> Cyclization [label="Acid Catalysis"]; Cyclization -> Dehydration; Dehydration -> Product;

// Invisible edges for alignment subgraph { rank = same; Start; PPA; } }

Caption: PPA-catalyzed synthesis of benzoxazoles.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a 2-substituted benzoxazole derivative from 3-amino-4-hydroxy-5-methoxybenzoic acid and a generic aromatic carboxylic acid.

Protocol: Synthesis of 2-(4-Chlorophenyl)-7-carboxy-6-hydroxy-5-methoxybenzoxazole

Materials:

  • 3-Amino-4-hydroxy-5-methoxybenzoic acid (1.0 mmol, 183.15 mg)

  • 4-Chlorobenzoic acid (1.0 mmol, 156.57 mg)

  • Polyphosphoric Acid (PPA) (~5 g)

  • Ethyl acetate (EtOAc) (100 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution (100 mL)

  • Brine (50 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 3-amino-4-hydroxy-5-methoxybenzoic acid (1.0 mmol) and 4-chlorobenzoic acid (1.0 mmol).

  • Addition of PPA: Carefully add polyphosphoric acid (~5 g) to the flask. The PPA should be sufficient to act as both solvent and catalyst, creating a stirrable paste.

    • Expert Insight: PPA is highly viscous. It can be pre-heated slightly (to ~60-80°C) to reduce its viscosity, making it easier to handle and ensuring better mixing of the reactants.

  • Heating and Reaction: Equip the flask with a reflux condenser and place it in a heating mantle. Heat the reaction mixture to 180-200°C with vigorous stirring for 4-6 hours.

    • Trustworthiness Check: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be EtOAc:Hexane (e.g., 1:1 or 7:3). The product spot should be significantly less polar than the starting materials.

  • Work-up - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Very cautiously, pour the reaction mixture into a beaker containing crushed ice (~50 g). This will hydrolyze the PPA and precipitate the crude product.

    • Safety Note: The quenching of PPA is highly exothermic. Perform this step slowly and in a fume hood.

  • Neutralization and Extraction: The acidic aqueous mixture will likely contain a solid precipitate. Slowly neutralize the mixture by adding saturated NaHCO₃ solution until the pH is ~7-8. This step is crucial for deprotonating the carboxylic acid group of the product, which may aid in its dissolution or facilitate extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[1]

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Chromatography: Purify the crude residue by column chromatography on silica gel. The eluent system will depend on the product's polarity but can be started with a gradient of ethyl acetate in hexane.

  • Characterization: Collect the pure fractions, concentrate the solvent, and dry the final product under vacuum. Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity.

Data Presentation & Expected Outcomes

The following table summarizes the key parameters for the synthesis described above.

ParameterValue/DescriptionRationale/Notes
Starting Material 1 3-Amino-4-hydroxy-5-methoxybenzoic acidProvides the core o-aminophenol structure.
Starting Material 2 4-Chlorobenzoic acidProvides the C2-substituent of the benzoxazole.
Stoichiometry 1:1 molar ratioEnsures complete consumption of the limiting reagent.
Catalyst/Solvent Polyphosphoric Acid (PPA)Acts as both a catalyst and dehydrating agent.[1]
Temperature 180-200 °CHigh temperature is required to overcome the activation energy for cyclodehydration.
Reaction Time 4-6 hoursTypical duration for this transformation; should be monitored by TLC.
Expected Yield 65-85%Yields can vary based on the specific substrate and reaction scale.
Product 2-(4-Chlorophenyl)-7-carboxy-6-hydroxy-5-methoxybenzoxazoleA novel, highly functionalized heterocyclic compound.

Visualization of Workflow and Possibilities

The following diagrams illustrate the broader synthetic potential and the detailed experimental workflow.

// Central Node Start [label="3-Amino-4-hydroxy-\n5-methoxybenzoic acid", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF", width=3];

// Reactant Nodes R_COOH [label="Carboxylic Acids\n(R-COOH)", fillcolor="#FBBC05", fontcolor="#202124"]; R_CHO [label="Aldehydes\n(R-CHO)", fillcolor="#FBBC05", fontcolor="#202124"]; R_COCl [label="Acyl Chlorides\n(R-COCl)", fillcolor="#FBBC05", fontcolor="#202124"]; CS2 [label="Carbon Disulfide\n(CS₂)", fillcolor="#FBBC05", fontcolor="#202124"];

// Product Nodes Benzoxazole [label="Substituted\nBenzoxazoles", fillcolor="#34A853", fontcolor="#FFFFFF"]; Benzoxazole_CHO [label="Substituted\nBenzoxazoles", fillcolor="#34A853", fontcolor="#FFFFFF"]; Benzoxazole_COCl [label="Substituted\nBenzoxazoles", fillcolor="#34A853", fontcolor="#FFFFFF"]; Benzothiazole [label="Substituted\nBenzoxazole-2-thiones", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges R_COOH -> Benzoxazole [style=dashed]; R_CHO -> Benzoxazole_CHO [style=dashed]; R_COCl -> Benzoxazole_COCl [style=dashed]; CS2 -> Benzothiazole [style=dashed];

Start -> R_COOH [dir=none]; Start -> R_CHO [dir=none]; Start -> R_COCl [dir=none]; Start -> CS2 [dir=none]; }

Caption: Synthetic possibilities from the precursor.

// Connections A2 -> B1; B2 -> C1; C4 -> D1; }

Caption: Step-by-step experimental workflow.

Conclusion

3-Amino-4-hydroxy-5-methoxybenzoic acid is a potent and versatile building block for constructing complex heterocyclic molecules. The protocol detailed herein for the synthesis of substituted benzoxazoles is robust, high-yielding, and relies on common laboratory reagents and techniques. By understanding the mechanistic rationale behind the choice of reagents like PPA, researchers can confidently adapt this methodology to a wide range of carboxylic acids, thereby generating novel molecular entities for screening in drug discovery and materials science programs.

References

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]

  • Li, H., Wang, X., Zhao, F., Wang, L., & Fu, S. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-4-hydroxy-5-methoxybenzoic Acid

The following technical guide is structured as a Tier-3 Support Knowledge Base for process chemists and analytical scientists. It prioritizes mechanistic insight over generic instructions.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for process chemists and analytical scientists. It prioritizes mechanistic insight over generic instructions.

Topic: Troubleshooting Byproducts & Process Impurities Target Molecule: 3-Amino-4-hydroxy-5-methoxybenzoic acid (CAS: 148-52-7) Common Synonyms: 5-Aminovanillic acid; 3-Amino-5-methoxy-4-hydroxybenzoic acid.

Part 1: Executive Summary & Reaction Pathway

The Core Challenge: The synthesis of 3-amino-4-hydroxy-5-methoxybenzoic acid typically proceeds via the nitration of vanillic acid followed by reduction. While the route appears straightforward, the electron-rich nature of the guaiacol (2-methoxyphenol) core creates specific liabilities:

  • Nitration Step: Susceptibility to ipso-substitution (decarboxylation) and oxidation.

  • Reduction Step: High risk of oxidative instability (browning) of the resulting aminophenol.

Master Reaction Pathway & Impurity Map

SynthesisPath Vanillic Vanillic Acid (Starting Material) Nitro 5-Nitrovanillic Acid (Intermediate) Vanillic->Nitro HNO3/AcOH (Nitration) Ipso 4-Nitroguaiacol (Ipso-Byproduct) Vanillic->Ipso Ipso-Nitration (-CO2) Ortho 2-Nitrovanillic Acid (Regioisomer) Vanillic->Ortho Ortho-Nitration Quinone Methoxy-benzoquinone (Oxidation Byproduct) Vanillic->Quinone Oxidative Decarboxylation Product 3-Amino-4-hydroxy- 5-methoxybenzoic Acid (Target) Nitro->Product H2/Pd-C or SnCl2 (Reduction) Azo Azo/Azoxy Dimers (Coupling Impurity) Product->Azo Incomplete Red. High pH OxidizedAmino Quinone Imines (Oxidative Degradation) Product->OxidizedAmino Air Oxidation

Caption: Figure 1. Reaction cascade showing the primary pathway (blue/green) and critical byproduct diversion points (red dashed lines).

Part 2: Module 1 - The Nitration Step (5-Nitrovanillic Acid)[1]

Context: The nitration of vanillic acid is an electrophilic aromatic substitution (EAS). The hydroxyl group (OH) and methoxy group (OMe) are strong activating groups. The COOH is a deactivator. The 5-position is electronically favored (ortho to OH, meta to COOH).

Troubleshooting Guide

Q1: I am seeing a significant yield loss and a "red oil" impurity. What is happening? Diagnosis: You are likely experiencing Ipso-Nitration (Decarboxylative Nitration).

  • Mechanism: The highly activated aromatic ring allows the nitronium ion (

    
    ) to attack the carbon bearing the carboxyl group (position 1) instead of position 5. This ejects 
    
    
    
    and forms 4-nitroguaiacol (2-methoxy-4-nitrophenol).
  • Cause: Reaction temperature too high (>20°C) or nitric acid concentration too high.

  • Solution:

    • Maintain temperature below 10°C during addition.

    • Use Glacial Acetic Acid as a solvent to moderate the activity of HNO3.

    • Validation: Check HPLC. 4-Nitroguaiacol is less polar than the product (lacks COOH) and will elute significantly later on Reverse Phase (C18).

Q2: My intermediate has a lower melting point than literature (210–212°C). Why? Diagnosis: Presence of the 2-Nitro Regioisomer .

  • Mechanism: While position 5 is favored, the position 2 (ortho to COOH) is accessible. Although sterically hindered and electronically less favorable (meta to the strong OH donor), trace amounts (1-5%) can form.

  • Solution: Recrystallization is mandatory before reduction.

    • Protocol: Recrystallize from water/ethanol (9:1) . The 5-nitro isomer is less soluble than the 2-nitro isomer due to intermolecular H-bonding patterns.

Q3: The reaction mixture turned dark black/tarry. Diagnosis: Oxidative Decarboxylation to Quinones.

  • Mechanism: Nitric acid is a potent oxidant. It can oxidize the electron-rich phenol ring to 2-methoxy-1,4-benzoquinone , releasing

    
    .
    
  • Corrective Action: Ensure you are not adding HNO3 all at once. Use a dropwise addition rate that matches the cooling capacity of your reactor.

Part 3: Module 2 - The Reduction Step (3-Amino-4-hydroxy-5-methoxybenzoic Acid)

Context: Reducing the nitro group to the amine. Common methods include Catalytic Hydrogenation (


, Pd/C) or Chemical Reduction (

, Fe/HCl).
Troubleshooting Guide

Q4: The final product turns brown/purple upon filtration. How do I prevent this? Diagnosis: Aerobic Oxidation of the Aminophenol .

  • The Science: 3-Amino-4-hydroxy compounds are essentially "substituted aminophenols." In the presence of oxygen and basic/neutral pH, they rapidly oxidize to quinone imines or polymerize into melanin-like pigments.

  • Solution:

    • Acidic Isolation: The hydrochloride salt is significantly more stable than the free base. Isolate as the HCl salt if possible.

    • Degassing: All solvents used for washing/crystallization must be degassed (sparged with

      
       or Ar).
      
    • Antioxidant: Add 0.1% Sodium Bisulfite or Ascorbic Acid to the recrystallization solvent to scavenge dissolved oxygen.

Q5: I detect a dimer impurity with double the molecular weight (M+ = ~364). Diagnosis: Azo or Azoxy Coupling .

  • Mechanism: During reduction, intermediate nitroso (

    
    ) and hydroxylamine (
    
    
    
    ) species are formed. If the reduction is slow or the catalyst is poisoned, these intermediates condense to form Azo (
    
    
    ) or Azoxy (
    
    
    ) linkages.
  • Cause: Low hydrogen pressure, inactive catalyst, or high pH.

  • Solution:

    • Ensure vigorous stirring (mass transfer limitation often mimics catalyst deactivation).

    • Maintain acidic conditions (e.g., catalytic HCl or Acetic Acid) during hydrogenation to protonate the amine and prevent coupling.

Q6: The product will not precipitate from water, even at pH 7. Diagnosis: Zwitterionic Solubility .

  • Mechanism: The molecule has a basic amine and an acidic carboxyl/phenol. At neutral pH, it exists as a zwitterion (

    
    ), which is highly water-soluble.
    
  • Solution:

    • Target pH: The Isoelectric Point (pI) is likely around pH 4.5–5.5. However, minimum solubility is often found slightly off the pI due to crystal lattice energy.

    • Salting Out: If yield is low, saturate the aqueous layer with NaCl.

Part 4: Impurity Profile & Data Summary

Impurity NameStructure DescriptionOrigin StepDetection (HPLC)
4-Nitroguaiacol Decarboxylated nitro-phenolNitration (Ipso)Late eluter (Non-polar)
2-Nitrovanillic Acid Regioisomer (Nitro at pos 2)Nitration (Side-reaction)Close to 5-Nitro (isomer)
Methoxy-benzoquinone Quinone ringNitration (Oxidation)Early eluter (Polar/UV active)
Azo-Dimer R-N=N-R linked dimerReduction (Coupling)Very Late eluter (High MW)
Quinone Imine Oxidized aminophenolStorage/WorkupBroad, tailing peaks (Polymeric)

Part 5: Validated Protocols

Protocol A: Controlled Nitration (Minimizing Ipso-Attack)
  • Dissolution: Dissolve Vanillic Acid (1.0 eq) in Glacial Acetic Acid (5 vol). Cool to 0–5°C .

  • Addition: Add conc.

    
     (1.05 eq) dropwise over 60 mins. Critical: Do not allow internal temp to exceed 10°C.
    
  • Quench: Pour mixture into Ice Water (10 vol).

  • Isolation: Filter the yellow precipitate. Wash with cold water.

  • Purification: Recrystallize from Water/Ethanol to remove the 2-nitro isomer.

Protocol B: Reduction & Stabilization
  • Setup: Suspend 5-Nitrovanillic acid in Methanol (10 vol). Add 10% Pd/C (5 wt% loading).

  • Reaction: Hydrogenate at 3 atm (45 psi) at room temperature.

    • Tip: Add 1 eq of HCl to form the salt immediately during reduction, preventing Azo formation.

  • Workup: Filter catalyst under Nitrogen atmosphere .

  • Isolation: Concentrate filtrate. If using HCl, the hydrochloride salt will crystallize. If free base is required, neutralize to pH 5.0 with degassed NaOH solution under Nitrogen.

  • Drying: Dry in a vacuum oven at 40°C. Avoid air drying.

References

  • Mechanism of Ipso-Nitration

    • Title: Ipso nitration in organic synthesis.[1][2][3]

    • Source: RSC Advances / NIH PMC.
    • URL:[Link]

  • Synthesis of 3-Amino-4-hydroxybenzoic derivatives

    • Title: Preparation method of 3-amino-4-hydroxybenzoic acid.[4][5]

    • Source: Google P
    • URL
  • Nitration Side Reactions

    • Title: The twilight zone of Vanillic Acid nitration: impurity management.[6]

    • Source: Dipharma.
    • URL:[Link]

  • General Vanillic Acid Properties

    • Title: Vanillic acid (4-hydroxy-3-methoxybenzoic acid).[7]

    • Source: Wikipedia / ChemicalBook.
    • URL:[Link][7]

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Reference Data & Comparative Studies

Validation

A Technical Guide to the Structure-Activity Relationship of 3-Amino-4-hydroxy-5-methoxybenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 3-Amino-4-hydroxy-5-methoxybenzoic acid s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 3-Amino-4-hydroxy-5-methoxybenzoic acid scaffold. As a versatile building block, this molecule offers a unique combination of functional groups—an aromatic amine, a phenol, a carboxylic acid, and a methoxy ether—that can be strategically modified to modulate a wide range of biological activities. Understanding the causal relationships between specific structural changes and their resulting biological effects is paramount for the rational design of novel therapeutic agents. This document synthesizes experimental findings and established medicinal chemistry principles to provide actionable insights for researchers in the field.

The 3-Amino-4-hydroxy-5-methoxybenzoic Acid Scaffold: A Privileged Starting Point

The core structure of 3-Amino-4-hydroxy-5-methoxybenzoic acid presents a valuable starting point for medicinal chemistry campaigns. Its inherent functionalities allow for diverse chemical modifications, making it a useful scaffold in the exploration of new chemical entities.[1] The presence of both hydrophilic (hydroxyl, amino, carboxylic acid) and lipophilic (aromatic ring, methoxy group) regions within the molecule can contribute to favorable pharmacokinetic properties, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles in its derivatives.[2] This scaffold is a key intermediate in the synthesis of various biologically active compounds, including azo dyes and other therapeutic agents.[3][4]

Synthesis of Derivatives: A General Workflow

The generation of a focused library of derivatives is fundamental to any SAR study. The 3-Amino-4-hydroxy-5-methoxybenzoic acid core allows for selective modification at its three primary functional groups. Below is a generalized, multi-pathway workflow for creating a diverse set of analogues.

Experimental Protocol: General Synthesis of a Derivative Library
  • Protection of Reactive Groups (Optional but Recommended):

    • To achieve selective modification, it is often necessary to protect the more reactive functional groups. For instance, the amino group can be protected as a carbamate (e.g., Boc) and the carboxylic acid as a methyl or ethyl ester.

  • Modification of the Carboxylic Acid (Path A):

    • Esterification: Reflux the starting material with an alcohol (e.g., methanol, ethanol) in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) for 2-4 hours.[5]

    • Amidation: Activate the carboxylic acid using a coupling agent such as DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add the desired primary or secondary amine and stir at room temperature for 8-12 hours.[6]

  • Modification of the Phenolic Hydroxyl Group (Path B):

    • Etherification (Williamson Ether Synthesis): Treat the (potentially protected) starting material with a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetone. Add an alkyl halide (e.g., ethyl iodide, benzyl bromide) and heat the mixture at 60-80°C for 4-8 hours.[5][6]

  • Modification of the Amino Group (Path C):

    • N-Alkylation/N-Arylation: In a suitable solvent, react the amino group with an appropriate alkyl halide or aryl halide, often in the presence of a base and sometimes a catalyst (e.g., Palladium-catalyzed Buchwald-Hartwig amination for arylation).

    • Acylation/Sulfonylation: React the amino group with an acyl chloride or sulfonyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine in DCM at 0°C to room temperature.

  • Deprotection:

    • Remove any protecting groups using standard conditions (e.g., trifluoroacetic acid for Boc groups, saponification with LiOH or NaOH for methyl/ethyl esters) to yield the final derivatives.

  • Purification:

    • Purify all synthesized compounds using techniques such as column chromatography on silica gel, recrystallization, or preparative HPLC to ensure a high degree of purity (>95%) for biological testing.[7]

G cluster_0 Core Scaffold cluster_1 Modification Pathways cluster_2 Derivative Classes Core 3-Amino-4-hydroxy- 5-methoxybenzoic acid PathA Carboxylic Acid Modification Core->PathA e.g., EDC, Amine PathB Phenolic -OH Modification Core->PathB e.g., K2CO3, R-X PathC Amino Group Modification Core->PathC e.g., Acyl Chloride Amides Amides PathA->Amides Esters Esters PathA->Esters Ethers Ethers PathB->Ethers Acylamines N-Acyl Derivatives PathC->Acylamines

Caption: Synthetic workflow for derivatization.

Structure-Activity Relationship (SAR) Insights

The biological activity of derivatives is highly dependent on the nature and position of substituents. The following sections dissect the SAR based on modifications at each key functional group.

The Role of the Aromatic Ring Substituents

The intrinsic substitution pattern of the benzene ring (amino at C3, hydroxyl at C4, methoxy at C5, and carboxyl at C1) is crucial for its inherent properties.

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is a key hydrogen bond donor and can be critical for binding to biological targets. Studies on benzoic acid derivatives as α-amylase inhibitors have shown that the number and position of hydroxyl groups significantly impact inhibitory activity.[8] For instance, increasing the number of hydroxyl groups does not always lead to better activity, suggesting an optimal arrangement is required for target engagement.[8]

  • Amino Group (-NH₂): The primary amino group is a hydrogen bond donor and a site for positive charge at physiological pH. In many scaffolds, such as benzenesulfonamides, a primary amino group is essential for potent activity.[9] Its modification can drastically alter potency and selectivity.

  • Methoxy Group (-OCH₃): The methoxy group is a hydrogen bond acceptor and adds lipophilicity. Its electronic effect (electron-donating) can influence the pKa of the neighboring hydroxyl and amino groups. In some series, replacing a hydroxyl with a methoxy group can decrease activity due to the loss of a key hydrogen bond donor interaction.[8] However, it can also improve metabolic stability and membrane permeability.

Modifications of the Carboxylic Acid Moiety

The carboxylic acid is a strong hydrogen bond acceptor and is typically ionized at physiological pH, contributing to the overall polarity and solubility of the molecule.

  • Esterification: Converting the carboxylic acid to an ester neutralizes the negative charge and increases lipophilicity. This can enhance cell permeability but may abolish critical ionic interactions with the target protein. In some cases, esters of hydroxybenzoic acids have shown higher antiviral activity compared to their corresponding acids.[10]

  • Amidation: The formation of amides offers a way to introduce a vast array of substituents (R groups in -CONHR) and maintain hydrogen bonding capabilities. This modification is a cornerstone of medicinal chemistry for exploring chemical space and optimizing interactions with a target.[1] For example, in the development of benzamide-based antagonists, the nature of the amine moiety drastically influences receptor binding affinity.[11]

Comparative Analysis of Derivative Performance

To illustrate the impact of these modifications, the following table summarizes SAR trends observed in related benzoic acid and benzenesulfonamide derivatives. While direct data for 3-Amino-4-hydroxy-5-methoxybenzoic acid is sparse, these analogues provide a strong predictive framework.

Scaffold/Derivative Class Modification Biological Target/Activity Observed Effect on Activity Supporting Evidence
Benzoic Acids Addition of hydroxyl groups at positions 2 and 4.α-Amylase InhibitionIncreased inhibitory potency.[8]2,4-dihydroxybenzoic acid showed 33.31% more inhibition than 4-hydroxybenzoic acid.
Benzoic Acids Methylation of hydroxyl groups.α-Amylase InhibitionDecreased inhibitory activity.[8]Methylation at the 2-position reduced inhibition by 60.59%.
Gallic Acid (3,4,5-trihydroxybenzoic acid) Esterification (e.g., propyl gallate).Antiviral ActivityIncreased potency compared to the parent acid.[10]Propyl gallate's antiviral activity is noted to be higher than gallic acid's.
4-Aminobenzenesulfonamides Substitution at the 3-position (e.g., -OH, -Cl).Carbonic Anhydrase InhibitionModulates potency and isoform selectivity. Electron-donating groups like -OH can lead to potent inhibition.[9]The 3-position significantly influences binding affinity.
Benzamides N-methylation of the 4-amino group.Dopamine D₂ Receptor BindingIncreased binding affinity by an order of magnitude compared to the unsubstituted amine.[11]N-methylation of the benzamide moiety enhanced D₂ receptor affinity.
3-Hydroxybenzoic Acid Esterification and hybridization with other aromatic acids.Antibacterial ActivityFused hybrid molecules demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[6]Derivatives showed significant zones of inhibition in agar cup diffusion assays.

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// Nodes for annotations node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; COOH [label="Carboxyl Group", pos="-2.5,0.5!"]; NH2 [label="Amino Group", pos="2.5,1.5!"]; OH [label="Hydroxyl Group", pos="2.5,-1.5!"]; OCH3 [label="Methoxy Group", pos="-2.5,-1.5!"];

// Edges from annotations to the molecule parts COOH -- main [headclip=false, tailclip=true, dir=none]; NH2 -- main [headclip=false, tailclip=true, dir=none]; OH -- main [headclip=false, tailclip=true, dir=none]; OCH3 -- main [headclip=false, tailclip=true, dir=none];

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// Edges from SAR points to annotation nodes SAR_COOH -> COOH; SAR_NH2 -> NH2; SAR_OH -> OH; SAR_OCH3 -> OCH3; }

Caption: Key SAR points on the core scaffold.

Validating Biological Activity: A Protocol for Antimicrobial Screening

To validate the SAR hypotheses, synthesized derivatives must be tested in relevant biological assays. The following protocol describes a standard disk diffusion method for assessing antibacterial potential, a commonly reported activity for phenolic compounds.[6][12]

Experimental Protocol: Antibacterial Disk Diffusion Assay
  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, pick a few colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) and suspend them in sterile saline solution.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation:

    • Using a sterile cotton swab, evenly streak the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Disk Application:

    • Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL. Prepare serial dilutions as required (e.g., 3.0, 2.5, 2.0, 1.5, 1.0, 0.5 mg/mL).[12]

    • Impregnate sterile paper disks (6 mm diameter) with a fixed volume (e.g., 20 µL) of each derivative solution. Allow the solvent to evaporate completely.

    • Place the impregnated disks onto the surface of the inoculated agar plates. Include a solvent-only disk as a negative control and a disk with a standard antibiotic (e.g., ciprofloxacin) as a positive control.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters (mm).

    • Compare the zone diameters of the test compounds to the controls. A larger zone of inhibition indicates greater antibacterial activity. The results can be used to establish a preliminary SAR for the synthesized library.

Conclusion

The 3-Amino-4-hydroxy-5-methoxybenzoic acid scaffold represents a promising platform for the development of novel bioactive molecules. A systematic approach to its derivatization, guided by the principles of structure-activity relationships, is essential for unlocking its full therapeutic potential. By strategically modifying the carboxylic acid, amino, and hydroxyl groups, researchers can fine-tune the physicochemical and pharmacological properties of the resulting compounds to optimize their interaction with specific biological targets. The experimental protocols and comparative data presented in this guide offer a validated framework for initiating and advancing drug discovery programs based on this versatile chemical scaffold.

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  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv
  • Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limit
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry.
  • Preparation method of 3-amino-4-hydroxybenzoic acid.
  • 4-Amino-3-hydroxybenzoic acid:a fundamental building block. ChemicalBook.
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  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI.
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Comparative

Introduction: The Architectural Impact of Monomer Isomerism on High-Performance Polymers

An In-Depth Comparative Analysis of Polybenzoxazoles Derived from Aminohydroxybenzoic Acid Isomers Polybenzoxazoles (PBOs) represent a premier class of high-performance polymers, renowned for their exceptional thermal st...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Polybenzoxazoles Derived from Aminohydroxybenzoic Acid Isomers

Polybenzoxazoles (PBOs) represent a premier class of high-performance polymers, renowned for their exceptional thermal stability, remarkable mechanical strength, and robust chemical resistance.[1][2][3] These properties make them indispensable in demanding applications, from aerospace components to protective fibers and advanced microelectronics.[1][4] The outstanding performance of PBOs is intrinsically linked to their rigid, heterocyclic backbone structure.

The synthesis of PBOs traditionally proceeds through a two-step process: the initial low-temperature polycondensation to form a soluble poly(hydroxy amide) (PHA) precursor, followed by a high-temperature thermal cyclization that forms the final, intractable benzoxazole ring structure.[5][6] A more direct and elegant approach involves the use of AB-type monomers, where a single molecule contains both the nucleophilic (ortho-aminophenol) and electrophilic (carboxylic acid) functionalities required for polymerization. Aminohydroxybenzoic acids are ideal candidates for this purpose.

However, the specific arrangement of these functional groups—the isomerism—has a profound and often dramatic impact on the final polymer's architecture and, consequently, its macroscopic properties. This guide provides a comparative study of polybenzoxazoles synthesized from two key ortho-aminophenol isomers of aminohydroxybenzoic acid: 3-amino-4-hydroxybenzoic acid (3,4-AHBA) and 4-amino-3-hydroxybenzoic acid (4,3-AHBA). We will explore how the subtle change in monomer geometry dictates the polymer's chain linearity, processability, and ultimate performance characteristics.

The Monomers: A Tale of Two Isomers

The formation of the benzoxazole ring necessitates that the amino (-NH2) and hydroxyl (-OH) groups be positioned ortho (adjacent) to one another on the aromatic ring. This prerequisite limits the viable aminohydroxybenzoic acid isomers for PBO synthesis primarily to 3,4-AHBA and 4,3-AHBA.

Caption: Chemical structures of key aminohydroxybenzoic acid isomers.

The critical difference lies in the position of the carboxylic acid group relative to the reactive aminophenol moiety. This positioning dictates the catenation (linking) angle in the resulting polymer chain, fundamentally defining its overall shape.

Comparative Analysis of Isomeric Polybenzoxazoles

Case Study 1: Poly(2,5-benzoxazole) from 3-amino-4-hydroxybenzoic acid (3,4-AHBA)

The self-polycondensation of 3,4-AHBA results in a polymer where the benzoxazole units are linked through the 2- and 5-positions. This arrangement places the polymer backbone linkages in a para configuration, leading to a highly linear, rigid-rod chain structure.

Resulting Polymer Structure: Poly(2,5-benzoxazole)

Caption: Repeating unit of the linear, rigid-rod Poly(2,5-benzoxazole).

Causality and Performance Insights:

  • Liquid Crystallinity: The exceptional linearity and rigidity of the poly(2,5-benzoxazole) chain allow for the formation of liquid crystalline solutions in strong acids like polyphosphoric acid (PPA).[7] This behavior is crucial for processing, as it enables the spinning of highly oriented, high-strength fibers like Zylon™.[7]

  • Mechanical Properties: The ability to achieve high molecular orientation during fiber spinning results in exceptionally high tensile strength and modulus.[7] The dense, ordered packing of the polymer chains maximizes intermolecular forces, leading to outstanding mechanical performance.

  • Thermal Stability: The stable aromatic-heterocyclic structure, combined with strong intermolecular packing, imparts phenomenal thermal and thermo-oxidative stability. Decomposition temperatures in an inert atmosphere can exceed 650°C.[2][8]

  • Solubility: A direct consequence of its rigid structure and strong intermolecular forces is extremely poor solubility. The polymer is typically only soluble in strong acids used for its synthesis and processing, rendering it intractable for many solution-based applications like film casting from common organic solvents.[9]

Case Study 2: Poly(2,6-benzoxazole) from 4-amino-3-hydroxybenzoic acid (4,3-AHBA)

In contrast, the polymerization of 4,3-AHBA connects the benzoxazole units through the 2- and 6-positions. This linkage introduces a distinct "kink" or bend in the polymer backbone, disrupting the perfect linearity seen in its 2,5-isomer.[9]

Resulting Polymer Structure: Poly(2,6-benzoxazole)

Caption: Repeating unit of the kinked Poly(2,6-benzoxazole).

Causality and Performance Insights:

  • Liquid Crystallinity: The inherent bend in the polymer chain disrupts the efficient packing required for the formation of a nematic liquid crystalline phase. This makes it more challenging to achieve the high degree of molecular orientation necessary for ultra-high-strength fibers.

  • Mechanical Properties: While still a high-performance material, the mechanical properties of poly(2,6-benzoxazole) are generally lower than its linear counterpart. The inability to form a perfectly ordered, crystalline structure limits its ultimate tensile strength and modulus.

  • Thermal Stability: The thermal stability remains excellent due to the inherent strength of the benzoxazole ring, with decomposition temperatures comparable to the 2,5-isomer.

  • Solubility: The less regular, kinked structure impedes efficient chain packing. This disruption of intermolecular forces can lead to improved solubility in some organic solvents compared to the completely insoluble poly(2,5-benzoxazole), potentially opening avenues for film and coating applications.[5][9]

Quantitative Performance Comparison

The table below summarizes the expected differences in key properties based on the structural analysis. Absolute values can vary with molecular weight and processing conditions.

PropertyPoly(2,5-benzoxazole) (from 3,4-AHBA)Poly(2,6-benzoxazole) (from 4,3-AHBA)Rationale for Difference
Chain Geometry Linear, Rigid-RodKinked / BentPara- vs. meta-like backbone linkage.
Liquid Crystallinity HighLow to NoneLinear structure allows for ordered alignment in solution.
Tensile Strength Very High (> 5 GPa for fibers)HighHigh molecular orientation in the linear polymer leads to superior strength.
Tensile Modulus Very High (> 250 GPa for fibers)HighRigid-rod structure provides exceptional stiffness.
Thermal Stability (Td) Excellent (~650-670 °C)Excellent (~650 °C)Dominated by the intrinsic stability of the benzoxazole ring.
Solubility Insoluble (except in PPA, MSA)Potentially soluble in some polar aprotic solventsKinked structure disrupts packing, weakening intermolecular forces.

Experimental Protocols

General Synthesis of PBO via Polyphosphoric Acid (PPA)

This one-pot method is commonly used for the polymerization of AB-type monomers.

Workflow Diagram

G start Start: Monomer & PPA monomer_prep 1. Dry Monomer & Prepare PPA (P2O5 + H3PO4) start->monomer_prep dehydrochlorination 2. Dehydrochlorination (if starting from HCl salt) Vacuum, 60-130°C monomer_prep->dehydrochlorination polymerization 3. Polymerization Increase Temp to ~160-200°C Monitor Viscosity dehydrochlorination->polymerization precipitation 4. Precipitation Pour polymer solution into water/base polymerization->precipitation purification 5. Purification Wash with water, base, methanol Soxhlet extraction precipitation->purification drying 6. Drying Vacuum oven, 150°C purification->drying characterization Characterization (FT-IR, TGA, Viscosity) drying->characterization end End: Purified PBO characterization->end

Caption: General workflow for PBO synthesis and characterization.

Step-by-Step Methodology:

  • PPA Preparation: Prepare polyphosphoric acid (PPA) with a specific P2O5 content (e.g., 83%) in a resin flask equipped with a high-torque mechanical stirrer and a nitrogen inlet/outlet.

  • Monomer Addition: Add the aminohydroxybenzoic acid monomer (or its hydrochloride salt) to the PPA.

  • Dehydrochlorination (if applicable): If using the hydrochloride salt, heat the mixture under reduced pressure at increasing temperatures (e.g., 60°C to 130°C) to remove HCl gas.[10]

  • Polymerization: Slowly raise the temperature to the target polymerization temperature (typically 160-200°C). The reaction progress is monitored by the significant increase in the solution's viscosity.

  • Precipitation & Purification: Once the desired viscosity is reached, the hot, viscous polymer solution is carefully poured into a blender containing a non-solvent like water or a dilute base to precipitate the polymer.

  • Washing: The precipitated polymer is collected by filtration and washed extensively with water, dilute ammonium hydroxide, and methanol to remove residual acid. Further purification can be done via Soxhlet extraction.

  • Drying: The final polymer is dried in a vacuum oven at an elevated temperature (e.g., 150°C) for 24-48 hours.

Key Characterization Techniques
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is essential for confirming the conversion of the poly(hydroxy amide) precursor to the final PBO. The protocol involves analyzing a thin film or KBr pellet of the polymer before and after thermal cyclization. One looks for the disappearance of broad O-H and N-H stretching bands (3000-3600 cm⁻¹) and amide carbonyl peaks (~1650 cm⁻¹), and the appearance of characteristic benzoxazole ring vibrations (~1620, 1550, and 1490 cm⁻¹).

  • Thermogravimetric Analysis (TGA): TGA is used to quantify thermal stability. A small sample (5-10 mg) is placed in a TGA pan and heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[4][8] The output curve of weight vs. temperature is analyzed to determine the onset of decomposition and the temperature at which 5% or 10% weight loss occurs (Td5 or Td10).

  • Mechanical Testing: To evaluate mechanical properties, polymer films are cast from solution (if soluble) or PPA, and precursor films are thermally treated. Dog-bone-shaped specimens are cut and tested using a universal testing machine according to ASTM standards (e.g., ASTM D1708) to determine tensile strength, modulus, and elongation at break.[8]

Conclusion

The comparative study of polybenzoxazoles derived from 3-amino-4-hydroxybenzoic acid and 4-amino-3-hydroxybenzoic acid provides a compelling illustration of structure-property relationships in polymer science. The seemingly minor change in the monomer's isomeric structure fundamentally alters the polymer's chain geometry, transforming it from a linear, rigid-rod architecture to a kinked one.

This geometric difference is the root cause of the observed variations in performance. The linear poly(2,5-benzoxazole) is perfectly suited for applications requiring the ultimate in strength and stiffness, such as high-performance fibers, due to its ability to form highly oriented liquid crystalline phases. Conversely, the kinked poly(2,6-benzoxazole), while possessing slightly lower mechanical properties, may offer advantages in processability and solubility, making it a candidate for applications like tough, thermally stable films and coatings. The choice of isomer is therefore not a trivial decision but a critical design parameter that allows scientists to tailor the properties of the final material to the specific demands of an application.

References

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Validation

Comparative Guide: Synthesis Protocols for 3-Amino-4-hydroxy-5-methoxybenzoic Acid

Executive Summary 3-Amino-4-hydroxy-5-methoxybenzoic acid (commonly referred to as 5-Aminovanillic Acid ) is a critical pharmacophore in medicinal chemistry. It serves as a primary intermediate for catechol-O-methyltrans...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-4-hydroxy-5-methoxybenzoic acid (commonly referred to as 5-Aminovanillic Acid ) is a critical pharmacophore in medicinal chemistry. It serves as a primary intermediate for catechol-O-methyltransferase (COMT) inhibitors (e.g., Entacapone, Opicapone) and various bioactive polyphenol analogues.

This guide benchmarks the three dominant synthesis methodologies for this target. Unlike generic preparations, this document focuses on the regiochemical integrity of the starting material (Vanillic Acid) and the chemoselectivity required to reduce the nitro group without affecting the methoxy ether or the carboxylic acid moiety.

The Synthesis Pathway

The universal precursor for all methods below is 5-Nitrovanillic Acid (4-hydroxy-3-methoxy-5-nitrobenzoic acid), obtained via the electrophilic nitration of Vanillic Acid.

SynthesisPathway Vanillic Vanillic Acid (Start) Nitro 5-Nitrovanillic Acid (Intermediate) Vanillic->Nitro HNO3 / AcOH (Nitration) Target 5-Aminovanillic Acid (Target) Nitro->Target Reduction (See Methods A, B, C)

Figure 1: General synthesis pathway. The critical differentiation lies in the reduction step (Nitro


 Amine).

Benchmarking Analysis

The following table contrasts the three primary reduction methods based on experimental yield, purity profiles, and environmental impact (E-Factor).

FeatureMethod A: Catalytic Hydrogenation (Pd/C) Method B: Transfer Hydrogenation (Formate) Method C: Iron/Acid Reduction (Béchamp)
Reaction Type Heterogeneous Catalysis (Gas-Liquid)Catalytic Transfer (Liquid-Liquid/Solid)Stoichiometric Metal Reduction
Yield (Isolated) 90 – 95% 85 – 92%60 – 75%
Purity (HPLC) >99% (Cleanest Profile)>98%90 – 95% (Trace Fe contamination)
Scalability High (Industrial Standard)Medium (Lab/Pilot Scale)Low (Waste handling issues)
Safety Profile High Risk (Pressurized

)
Moderate (Ammonia generation)Moderate (Corrosive/Exothermic)
E-Factor (Waste) Low (Greenest)Low/MediumHigh (Iron sludge generation)
Cost High (Catalyst/Equipment)MediumLow (Reagents)

Detailed Experimental Protocols

Pre-Step: Synthesis of 5-Nitrovanillic Acid (Precursor)

Before proceeding to the reduction benchmarks, the precursor must be prepared.

  • Dissolution: Dissolve Vanillic Acid (1.0 eq) in Glacial Acetic Acid (10 volumes).

  • Nitration: Cool to 10°C. Add conc.

    
     (1.1 eq) dropwise. Maintain temp <20°C to prevent decarboxylation.
    
  • Quench: Pour mixture into ice water. The yellow precipitate is 5-Nitrovanillic Acid.

  • Purification: Recrystallize from Ethanol/Water.

    • Reference:

Method A: Catalytic Hydrogenation (The Gold Standard)

Best for: Industrial scale-up, high purity requirements, and GMP environments.

Mechanism:



Protocol:

  • Setup: Charge a high-pressure hydrogenation vessel (e.g., Parr reactor) with 5-Nitrovanillic Acid (10 g) and Methanol (100 mL).

  • Catalyst: Add 10% Pd/C (5 wt% loading, e.g., 0.5 g). Caution: Pd/C is pyrophoric; keep wet.

  • Reaction: Seal reactor. Purge with

    
     (3x), then charge with 
    
    
    
    gas to 3–5 bar (45–75 psi) .
  • Conditions: Stir vigorously at 40–50°C for 2–4 hours. Monitor

    
     uptake.
    
  • Filtration: Once uptake ceases, cool and vent. Filter the catalyst through a Celite pad under an inert atmosphere (Argon/Nitrogen) to prevent catalyst ignition.

  • Isolation: Concentrate the filtrate. The product is an amino acid (zwitterion); adjust pH to the isoelectric point (~pH 4.5–5.0) if necessary to maximize precipitation, though it often crystallizes directly from methanol upon concentration.

  • Validation: Check for disappearance of the nitro peak (UV ~350nm) and appearance of the amine.

Why this works: Palladium surfaces facilitate the rapid chemisorption of hydrogen, reducing the nitro group cleanly without demethylating the ether (which would require Lewis acids or HI) or reducing the carboxylic acid.

Method B: Catalytic Transfer Hydrogenation (The Lab-Safe Alternative)

Best for: Labs without high-pressure equipment; "Green Chemistry" applications.

Mechanism:



Protocol:

  • Dissolution: In a round-bottom flask, dissolve 5-Nitrovanillic Acid (5 g) in Ethanol/Water (4:1 ratio, 50 mL).

  • Catalyst: Add 10% Pd/C (0.25 g).

  • Donor Addition: Add Ammonium Formate (5.0 eq) in one portion.

  • Reaction: Heat to Reflux (approx. 70°C) . Effervescence (

    
    ) will be observed.[1]
    
  • Duration: Reaction is usually complete within 30–60 minutes.

  • Workup: Filter hot through Celite to remove Pd/C.

  • Isolation: Evaporate solvent. The residue will contain the product and excess ammonium salts. Recrystallize from water to remove salts.

Critical Insight: This method avoids the safety hazards of


 gas cylinders. The kinetics are often faster than gas-phase hydrogenation due to the high effective concentration of hydrogen on the catalyst surface provided by the formate.
Method C: Iron/Acid Reduction (Béchamp Type)

Best for: Budget constraints, undergraduate labs, or when noble metal catalysts are unavailable.

Mechanism:



Protocol:

  • Suspension: Suspend 5-Nitrovanillic Acid (10 g) in Water (100 mL) containing Glacial Acetic Acid (5 mL).

  • Activation: Add Iron Powder (3.0 eq, ~325 mesh) and heat to 80°C.

  • Initiation: Add conc. HCl (1 mL) to activate the iron surface.

  • Reaction: Stir mechanically (overhead stirrer recommended due to sludge) at 90–100°C for 2 hours. The yellow nitro compound will turn into a dark sludge.

  • Basification (Crucial Step): Cool to room temperature. Add Sodium Carbonate (

    
    )  until pH ~8–9. This converts soluble iron salts into insoluble Iron Hydroxide/Oxide.
    
  • Filtration: Filter the iron sludge. Note: This filtration is slow and prone to clogging.

  • Precipitation: Acidify the clear filtrate with HCl to pH 4.5 (Isoelectric point) to precipitate the 5-Aminovanillic Acid .

Why avoid this? The "Iron Sludge" problem. On a large scale, the iron waste is environmentally hazardous and retains a significant amount of the product, lowering yields.

Decision Logic for Method Selection

Use the following logic flow to determine the appropriate protocol for your specific constraints.

DecisionTree Start Select Synthesis Method Scale What is your scale? Start->Scale Equipment High Pressure Reactor Available? Scale->Equipment >100g (Pilot/Mfg) Budget Budget Constraint? Scale->Budget <10g (Lab/R&D) MethodA Method A: Catalytic Hydrogenation (Best Quality) Equipment->MethodA Yes MethodC Method C: Iron Reduction (Lowest Cost) Equipment->MethodC No (Avoid Pd cost) MethodB Method B: Transfer Hydrogenation (Best Balance) Budget->MethodB Flexible (Safety priority) Budget->MethodC Strict (No Pd)

Figure 2: Decision matrix for selecting the optimal synthesis route.

References

  • BenchChem. "4-Hydroxy-3-methoxy-5-nitrobenzoic acid Synthesis and Properties." BenchChem Chemical Database. Link

  • MDPI. "Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives." Molecules, 2018.[2] Link

  • SciSpace. "Reduction of Nitro Compounds Through Different Reaction Conditions." Combinatorial Chemistry, 2013.[3] Link

  • Google Patents. "Process for the catalytic hydrogenation of aromatic nitro compounds." EP0825979B1. Link

  • National Institutes of Health (NIH). "Reduction of the Nitro Group to Amine by Hydroiodic Acid." PMC, 2012. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Amino-4-hydroxy-5-methoxybenzoic acid

Comprehensive Safety Guide: Handling 3-Amino-4-hydroxy-5-methoxybenzoic acid This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 3-Amino-4-hydroxy-5-methoxybenzoic acid. As d...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Guide: Handling 3-Amino-4-hydroxy-5-methoxybenzoic acid

This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 3-Amino-4-hydroxy-5-methoxybenzoic acid. As drug development professionals, our commitment to safety is paramount, extending from experimental design to waste management. This document is structured to provide not just a set of rules, but a deep understanding of the "why" behind each safety protocol, ensuring a self-validating system of laboratory practice.

Hazard Assessment and Chemical Profile

While specific toxicological data for 3-Amino-4-hydroxy-5-methoxybenzoic acid is not extensively documented, a robust safety profile can be constructed by examining its structural analogs, such as 3-Amino-4-methoxybenzoic acid and 4-Amino-3-hydroxybenzoic acid. The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory system.[1][2]

The chemical structure, featuring an aromatic ring substituted with both an amine and a carboxylic acid group, contributes to its irritant properties. These functional groups can interact with biological macromolecules, leading to irritation upon contact.

Table 1: Summary of Potential Hazards based on Structural Analogs

Hazard Classification Description Primary Sources
Skin Corrosion/Irritation Causes skin irritation.[2][3] Prolonged or repeated contact may lead to dermatitis. [1][2][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3] Direct contact can result in redness, pain, and potential damage. [1][2][3][4]
Specific Target Organ Toxicity May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3] [1][2][3][4]
Acute Toxicity (Oral) May be harmful if swallowed.[3][4] [3][4]

| Skin Sensitization | Some related aminobenzoic acid derivatives may cause an allergic skin reaction.[5] |[5] |

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, the work environment must be engineered to minimize exposure. The principle of the hierarchy of controls dictates that engineering and administrative controls are foundational to a safe workflow.

  • Chemical Fume Hood: All manipulations of solid 3-Amino-4-hydroxy-5-methoxybenzoic acid, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is critical to contain airborne dust particles and prevent inhalation, the primary route of respiratory exposure.[6][7]

  • Ventilation: Ensure the laboratory is well-ventilated to maintain air quality and handle any potential fugitive emissions.[1][3][7]

  • Safety Infrastructure: An accessible, certified safety shower and eyewash station must be located in immediate proximity to the workstation.[1][8] Regular testing of this equipment is a critical administrative control.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and matched to the specific task. The following protocol is mandatory for all personnel handling this compound.

Eye and Face Protection

To prevent contact with dust or splashes, which can cause serious eye irritation[1][2][3], the following must be worn:

  • Minimum Requirement: ANSI Z87.1-compliant (or equivalent, such as EN 166 in Europe) safety glasses with side shields.[1][5][7]

  • Recommended for High-Risk Tasks: For operations with a higher risk of splashing (e.g., transfers of solutions, reaction workups), chemical splash goggles are required.

  • Face Shield: A face shield, worn over safety glasses or goggles, should be used when handling larger quantities or during procedures with a significant splash potential.[5][7][9]

Hand Protection

Given the potential for skin irritation, appropriate gloves are essential.[2][3]

  • Material: Nitrile gloves are the standard for handling this type of solid chemical. They must be inspected for tears or holes before each use.[9][10]

  • Practice: If gloves become contaminated, they must be removed immediately using the proper technique to avoid skin contact.[9] Hands should be washed thoroughly with soap and water after glove removal.[1][10][11] Never wear contaminated gloves outside of the immediate work area.

Body Protection

A flame-resistant lab coat must be worn and fully buttoned to protect the skin and personal clothing from contamination.[7][9] Ensure that the sleeves are snug at the wrist. For large-scale operations, a chemical-resistant apron or a full protective suit may be necessary.[6][7][9]

Respiratory Protection

Engineering controls are the primary method for respiratory protection. However, in specific situations, a respirator is required:

  • When to Use: If engineering controls fail or during emergency procedures such as a large spill cleanup where dust generation is unavoidable.[7]

  • Type: A NIOSH-approved N95 (or EN 149 equivalent) filtering facepiece respirator is the minimum requirement for protection against dust particles. All personnel required to wear respirators must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA regulations (29 CFR 1910.134).[7]

PPE_Selection_Workflow cluster_tasks Task Assessment cluster_ppe Required PPE T1 Weighing Solid or Transferring Powder PPE1 Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat T1->PPE1 In Fume Hood T2 Handling Dilute Solutions T2->PPE1 T3 Large Spill or Ventilation Failure PPE2 Enhanced PPE: - Chemical Goggles - Face Shield - Nitrile Gloves - Lab Coat - N95 Respirator T3->PPE2

Caption: PPE Selection Workflow based on the handling task.

Operational Plan: From Bench to Waste

A systematic approach to handling ensures safety at every step.

Step-by-Step Handling Procedure
  • Preparation: Before handling, designate a specific work area within the fume hood. Cover the surface with absorbent, disposable bench paper. Assemble all necessary equipment and reagents.

  • Don PPE: Put on all required PPE as outlined in Section 3.

  • Weighing and Transfer: Perform all weighing and transfers of the solid compound over the disposable bench paper to contain any minor spills. Use a spatula and avoid creating dust clouds.[5][7][12]

  • Post-Transfer: Carefully clean the spatula and any equipment used. Close the container tightly.[1][6][7]

  • Decontamination: After the procedure is complete, wipe down the work surface in the fume hood. Dispose of the contaminated bench paper and any other disposable materials in the designated solid hazardous waste container.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands thoroughly.[10]

Spill Management Protocol

Accidental spills must be managed promptly and safely.

  • Alert & Assess: Immediately alert personnel in the vicinity. Assess the scale of the spill and any immediate hazards.

  • Small Spill (in fume hood):

    • Ensure proper PPE is worn, including an N95 respirator if dust is present.

    • Gently cover the spill with a suitable absorbent material (e.g., vermiculite or sand) to avoid raising dust.

    • Carefully sweep the material into a designated hazardous waste container.[5]

    • Decontaminate the area with a suitable solvent, collecting all materials for disposal.

  • Large Spill (outside fume hood):

    • Evacuate the immediate area.[5]

    • Restrict access and alert your institution's Environmental Health & Safety (EHS) department.

    • Do not attempt to clean up a large spill without proper training and equipment.

Spill_Response_Workflow Start Spill Occurs Assess Assess Scale & Location Start->Assess Small Small Spill (Contained) Assess->Small Minor Large Large Spill or Outside Containment Assess->Large Major DonPPE Don Appropriate PPE (incl. N95 Respirator) Small->DonPPE Evacuate Evacuate Area & Restrict Access Large->Evacuate Clean Gently Cover & Sweep into Waste Container DonPPE->Clean Decon Decontaminate Area Clean->Decon End Procedure Complete Decon->End Alert Alert Supervisor & Institutional EHS Evacuate->Alert

Caption: Procedural workflow for responding to a chemical spill.

Disposal Plan

Proper disposal is a critical final step in the chemical lifecycle, ensuring environmental protection and regulatory compliance.

  • Waste Classification: 3-Amino-4-hydroxy-5-methoxybenzoic acid and any materials contaminated with it (e.g., gloves, bench paper, cleanup debris) must be treated as hazardous chemical waste.[4]

  • Containerization:

    • Solid Waste: Collect in a clearly labeled, leak-proof container with a secure lid. The label must include "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).

    • Liquid Waste: Unused solutions should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Regulatory Compliance: All waste must be disposed of through your institution's licensed hazardous waste disposal program in accordance with federal, state, and local regulations.[12] Under no circumstances should this chemical or its solutions be poured down the drain.[5][13] Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be discarded.[13]

References

  • Safety Data Sheet: 4-Aminobenzoic acid. Carl ROTH. [Link]

  • (Pure) (p-Amino Benzoic Acid) MSDS. Oxford Lab Fine Chem LLP. [http://www.oxfordlabchem.com/msds/(Pure) (p-Amino Benzoic Acid) MSDS CAS 150-13-0.pdf]([Link] (p-Amino Benzoic Acid) MSDS CAS 150-13-0.pdf)

  • 3-Amino-4-methoxybenzoic acid | C8H9NO3. PubChem, National Institutes of Health. [Link]

  • p-Anisic acid Safety Data Sheet. Harper College. [Link]

  • Benzoic acid, 4-​methoxy-​2-​nitro- Safety Data Sheet. Angene Chemical. [Link]

  • 4-AMINO-3-METHOXYBENZOIC ACID Safety Data Sheet. Georganics. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

  • Method Chemicals Disposal. OSU Seafood Lab. [Link]

Sources

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